TD-106
説明
Structure
3D Structure
特性
IUPAC Name |
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZBHVQOULDEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of TD-106: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-106 is a novel, potent, and versatile small molecule that functions as a modulator of the E3 ubiquitin ligase Cereblon (CRBN). As an analog of immunomodulatory drugs (IMiDs), this compound exhibits intrinsic anti-myeloma activity through the induction of targeted protein degradation of key transcription factors. Furthermore, its high affinity for CRBN has positioned it as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular consequences, and its application in the broader context of targeted protein degradation.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
This compound exerts its effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5] This binding event is the cornerstone of its activity, initiating a cascade that leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
Intrinsic Anti-Myeloma Activity
As a standalone agent, this compound demonstrates potent anti-proliferative effects in multiple myeloma. This activity is primarily attributed to its ability to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These proteins are crucial for the survival and proliferation of multiple myeloma cells. By targeting them for degradation, this compound effectively disrupts the cellular machinery essential for tumor cell growth.
The signaling pathway for the intrinsic activity of this compound is illustrated below:
Caption: Intrinsic signaling pathway of this compound in multiple myeloma cells.
Role in Proteolysis Targeting Chimeras (PROTACs)
The high-affinity binding of this compound to CRBN makes it an ideal E3 ligase ligand for the construction of PROTACs. A PROTAC is a bifunctional molecule that consists of a ligand for a target protein of interest (POI) and an E3 ligase ligand, connected by a chemical linker. By simultaneously binding to both the POI and the E3 ligase, the PROTAC brings the two in close proximity, facilitating the ubiquitination and degradation of the POI.
This compound has been successfully incorporated into PROTACs to target a range of proteins, including Bromodomain and Extra-Terminal (BET) proteins and the Androgen Receptor (AR).[1]
The general workflow for a this compound based PROTAC is depicted below:
Caption: General mechanism of action for a this compound based PROTAC.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its PROTAC derivatives.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| NCI-H929 (Multiple Myeloma) | WST-1 Proliferation Assay | CC50 | 0.039 µM | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| SCID mice with TMD-8 xenograft | 50 mg/kg, intraperitoneally, once daily for 14 days | Inhibition of tumor growth | [2] |
Table 3: Activity of TD-802 (this compound based AR PROTAC)
| Cell Line | Parameter | Value | Reference |
| LNCaP (Prostate Cancer) | DC50 (50% Degradation Concentration) | 12.5 nM | [1] |
| LNCaP (Prostate Cancer) | Dmax (Maximum Degradation) | 93% | [1] |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the available literature, the following outlines the general methodologies employed in the characterization of this compound.
Cell Proliferation Assay (WST-1)
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H929) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for a specified duration (e.g., 72 hours).[2]
-
WST-1 Reagent Addition: Following incubation, WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a formazan (B1609692) dye by metabolically active cells.
-
Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for color development.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically around 450 nm).
-
Data Analysis: The absorbance values are normalized to a vehicle control, and the CC50 (half-maximal cytotoxic concentration) is calculated using a non-linear regression model.
Protein Degradation Assay (Western Blot)
Objective: To confirm the degradation of target proteins (e.g., IKZF1/3, AR, BET proteins) upon treatment with this compound or a this compound based PROTAC.
General Protocol:
-
Cell Treatment: Cells are treated with varying concentrations of the compound for a specific time course.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the target protein band is quantified and normalized to the loading control to determine the extent of degradation.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Cell Implantation: A suspension of human cancer cells (e.g., TMD-8) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., SCID mice).[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specific route of administration (e.g., intraperitoneally) at a defined dose and schedule.[2] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy is assessed by comparing the tumor volumes between the treated and control groups.
Conclusion
This compound is a significant advancement in the field of targeted protein degradation. Its dual functionality as both a standalone therapeutic agent for hematological malignancies and a versatile CRBN ligand for the development of PROTACs underscores its importance. The ability to harness the ubiquitin-proteasome system to eliminate specific proteins offers a powerful and precise approach to treating a wide array of diseases. Ongoing research continues to explore the full therapeutic potential of this compound and its derivatives, promising a new frontier in drug development.
References
The Role of TD-106 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TD-106, a novel cereblon (CRBN) modulator, and its significant role in the rapidly advancing field of targeted protein degradation (TPD). By harnessing the cell's natural protein disposal machinery, this compound serves as a powerful tool in the development of Proteolysis Targeting Chimeras (PROTACs) for therapeutic applications.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that aims to eliminate disease-causing proteins rather than merely inhibiting their function. This is achieved through the use of PROTACs, which are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is a novel immunomodulatory drug (IMiD) analog that functions as a potent ligand for CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] By incorporating this compound into a PROTAC, researchers can effectively hijack the CRL4^CRBN^ complex to selectively degrade a protein of interest.
Mechanism of Action of this compound-based PROTACs
The mechanism of action of a this compound-based PROTAC involves a catalytic cycle that results in the degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule, containing this compound at one end and a ligand for the target protein at the other, simultaneously binds to both CRBN and the target protein, forming a ternary complex.
-
Ubiquitination : The formation of this ternary complex brings the E3 ligase machinery into close proximity with the target protein. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is not degraded in this process and can subsequently engage another target protein and E3 ligase, continuing the degradation cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating this compound-based PROTACs.
Applications and Quantitative Data of this compound
This compound has been successfully incorporated into PROTACs to target several key proteins implicated in cancer.
Degradation of IKZF1/3 in Multiple Myeloma
As a novel IMiD analog, this compound itself can induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[2]
| Compound | Cell Line | Assay | Result | Citation |
| This compound | NCI-H929 (Multiple Myeloma) | Cytotoxicity | CC50 = 0.039 µM | [2] |
Degradation of BET Proteins in Prostate Cancer
When linked to the BET inhibitor JQ1 to form the PROTAC TD-428, this compound efficiently induces the degradation of BET proteins, such as BRD4.[2] This leads to the suppression of c-MYC transcription and inhibition of cell proliferation in prostate cancer cells.
| PROTAC | Target | Cell Line | Assay | Result | Citation |
| TD-428 | BRD4 | 22Rv1 (Prostate Cancer) | Degradation | DC50 = 0.32 nM | [2] |
| TD-428 | - | 22Rv1 (Prostate Cancer) | Cytotoxicity | CC50 = 20.1 nM | [2] |
Degradation of Androgen Receptor in Prostate Cancer
A series of AR-targeting PROTACs were developed using this compound as the CRBN binder. The representative degrader, TD-802, demonstrated potent and efficient degradation of the androgen receptor in prostate cancer cells.[3][4]
| PROTAC | Target | Cell Line | Assay | Result | Citation |
| TD-802 | Androgen Receptor | LNCaP (Prostate Cancer) | Degradation | DC50 = 12.5 nM | [3][4] |
| TD-802 | Androgen Receptor | LNCaP (Prostate Cancer) | Degradation | Dmax > 90% | [3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful evaluation of PROTACs. The following are general methodologies for the key experiments cited in the characterization of this compound-based PROTACs.
Disclaimer: The following protocols are generalized and should be optimized for specific experimental conditions. The full text of the primary literature detailing the specific protocols for this compound was not accessible.
Western Blot for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of the PROTAC (for dose-response) or with a fixed concentration for different durations (for time-course). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC or control compounds for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal cytotoxic concentration (CC50).
-
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a PROTAC in a mouse model.
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the PROTAC (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., Western blot for target protein levels, histopathology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Conclusion
This compound has emerged as a valuable and versatile CRBN modulator for the development of PROTACs. Its ability to effectively recruit the CRL4^CRBN^ E3 ligase has enabled the successful degradation of various high-value therapeutic targets in oncology. The data presented in this guide highlight the potential of this compound-based PROTACs as a promising new class of therapeutics. Further research and development in this area are warranted to fully explore the clinical potential of this innovative approach to drug discovery.
References
TD-106: A Technical Guide to a Novel Cereblon Modulator for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-106 is a novel small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It serves as a potent molecular glue, inducing the degradation of native CRBN substrates such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). Furthermore, its utility is highlighted in the field of targeted protein degradation (TPD) where it can be incorporated as a CRBN-recruiting ligand in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of a wide array of target proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with the following key identifiers and properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₅O₃ |
| Molecular Weight | 273.25 g/mol [1][2][3][4] |
| CAS Number | 2250288-69-6[1][2][3][4][5] |
| SMILES | NC1=CC=CC(N=NN2C3CCC(NC3=O)=O)=C1C2=O[2][3][4][6] |
| Appearance | Light yellow to yellow solid[2] |
| Solubility | ≥ 125 mg/mL in DMSO[1][4] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years[1][4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a modulator of the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN). By binding to CRBN, this compound induces a conformational change that promotes the recruitment of neosubstrates to the E3 ligase for subsequent ubiquitination and proteasomal degradation.
As a Molecular Glue
As a standalone agent, this compound exhibits potent anti-proliferative activity, particularly in multiple myeloma cell lines. This is achieved through the CRBN-dependent degradation of the transcription factors IKZF1 and IKZF3.
As a PROTAC Component
This compound is a versatile CRBN ligand for the development of PROTACs. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein, a linker, and a ligand for an E3 ligase (in this case, this compound). By simultaneously binding the target protein and CRBN, the PROTAC brings the two into close proximity, facilitating the ubiquitination and degradation of the target protein. PROTACs utilizing this compound have been successfully developed to degrade proteins such as BRD4 and the Androgen Receptor (AR).[1][2][3][6][7][8][9]
The mechanism of action of this compound as part of a PROTAC is depicted in the following signaling pathway diagram.
Quantitative In Vitro and In Vivo Data
| Experiment | Cell Line/Model | Parameter | Value | Reference |
| Anti-proliferative Activity | NCI-H929 (Multiple Myeloma) | CC₅₀ | 0.039 µM | [2] |
| IKZF1/3 Degradation | NCI-H929 | Concentration Range | 1 - 1000 nM | [2] |
| AR Degradation (as PROTAC) | LNCaP (Prostate Cancer) | DC₅₀ (TD-802) | 12.5 nM | [7] |
| AR Max Degradation (as PROTAC) | LNCaP | Dₘₐₓ (TD-802) | 93% | [7] |
| Anti-myeloma Activity | TMD-8 Xenograft (SCID mice) | Dosage | 50 mg/kg (i.p., q.d. for 14 days) | [2] |
Experimental Protocols
Cell Proliferation Assay (WST-1)
-
Cell Line: NCI-H929 multiple myeloma cells.
-
Methodology:
-
Seed NCI-H929 cells in a 96-well plate.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the half-maximal cytotoxic concentration (CC₅₀) by fitting the dose-response curve.[2]
-
In Vitro Protein Degradation Assay (Western Blot)
-
Cell Line: NCI-H929 cells for IKZF1/3 degradation.
-
Methodology:
-
Treat NCI-H929 cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.
-
The general workflow for a targeted protein degradation experiment is outlined below.
In Vivo Anti-myeloma Xenograft Study
-
Animal Model: Female SCID (CB-17/IcrCri-scid) mice.
-
Methodology:
-
Subcutaneously implant TMD-8 human multiple myeloma cells into the flanks of the mice.
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer this compound intraperitoneally at a dose of 50 mg/kg daily for 14 days.
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth between the this compound treated group and the vehicle control group to assess anti-myeloma activity.[2]
-
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its potent activity as a molecular glue against IKZF1/3 and its utility as a CRBN ligand in PROTAC design make it a significant compound for the development of novel therapeutics, particularly in oncology. The data and protocols presented in this guide provide a solid foundation for the further investigation and application of this compound in drug discovery and chemical biology.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2250288-69-6|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. adooq.com [adooq.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
The Discovery and Development of TD-106: A Novel Cereblon Modulator for Targeted Protein Degradation
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
TD-106 is a novel, potent, and versatile cereblon (CRBN) modulator, designed as an analog of immunomodulatory drugs (IMiDs). Its discovery marks a significant advancement in the field of targeted protein degradation (TPD). By binding to the CRBN E3 ubiquitin ligase, this compound induces the degradation of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key targets in certain hematological malignancies. Furthermore, the this compound scaffold has proven to be a highly effective E3 ligase ligand in the development of proteolysis-targeting chimeras (PROTACs), leading to the creation of potent degraders of oncoproteins such as BRD4 and the androgen receptor (AR). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound and its derivatives.
Introduction to this compound
This compound emerged from research efforts to identify novel IMiD analogs with improved properties for inducing the degradation of specific target proteins.[1][2] As a CRBN modulator, this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). Upon binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, this compound alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins that would not typically be recognized by this ligase. The primary endogenous targets of the this compound:CRBN complex are the transcription factors IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells.[1][3]
The true versatility of this compound lies in its application as a building block for PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (like this compound), a ligand for a protein of interest (POI), and a chemical linker. By simultaneously binding to both the E3 ligase and the POI, a PROTAC brings them into close proximity, facilitating the ubiquitination and degradation of the POI. The development of this compound-based PROTACs, such as TD-428 and TD-802, has demonstrated the potential of this scaffold in targeting "undruggable" proteins.[1]
Discovery and Rationale
The discovery of this compound was driven by the need for novel CRBN ligands with favorable characteristics for TPD. While existing IMiDs like thalidomide, lenalidomide, and pomalidomide (B1683931) are effective CRBN modulators, the development of new scaffolds offers the potential for improved potency, selectivity, and physicochemical properties. The design and synthesis of this compound as a novel IMiD analog were aimed at achieving potent degradation of IKZF1/3 and providing a versatile platform for PROTAC development.[1]
Mechanism of Action
The primary mechanism of action of this compound involves the modulation of the CRL4CRBN E3 ubiquitin ligase.
-
Binding to CRBN: this compound binds to the thalidomide-binding pocket of the CRBN protein.
-
Neosubstrate Recruitment: This binding event creates a new protein interface on the surface of CRBN, which has a high affinity for the neosubstrates IKZF1 and IKZF3.[3]
-
Ubiquitination: The recruitment of IKZF1 and IKZF3 to the CRL4CRBN complex leads to their polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated transcription factors are then recognized and degraded by the 26S proteasome.[3]
This degradation of IKZF1 and IKZF3 is responsible for the anti-myeloma activity of this compound.[1]
Figure 1: Mechanism of this compound induced degradation of IKZF1/IKZF3.
Quantitative Data Summary
The efficacy of this compound and its PROTAC derivatives has been quantified in various studies. The following tables summarize the key data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IKZF1/3 Degradation | NCI-H929 | Comparable to pomalidomide | |
| Cytotoxicity (CC50) | NCI-H929 | 0.039 µM | [4] |
Table 2: Efficacy of this compound-Based PROTACs
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| TD-428 | BRD4 | 22Rv1 | 0.32 nM | Not Reported | [1] |
| TD-802 | Androgen Receptor | LNCaP | 12.5 nM | 93% | [1] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the literature describes the general synthesis of novel IMiD analogs. A plausible synthetic route involves a multi-step process starting from commercially available precursors. One publication describes the synthesis of a CRBN ligand, 5-fluorobenzotriazinone, from 2-amino-6-fluorobenzoic acid, followed by nucleophilic substitution with protected diamines and subsequent transformations. A similar strategy could be employed for the synthesis of this compound.
Figure 2: Generalized synthetic workflow for novel IMiD analogs.
IKZF1/3 Degradation Assay
Objective: To determine the ability of this compound to induce the degradation of IKZF1 and IKZF3 in a cellular context.
Methodology:
-
Cell Culture: NCI-H929 multiple myeloma cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours). Pomalidomide is used as a positive control.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Following incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the IKZF1 and IKZF3 bands is quantified and normalized to the loading control to determine the extent of degradation at each concentration of this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to CRBN in cells.
Methodology:
-
Cell Treatment: HEK293 cells expressing CRBN are treated with this compound or a vehicle control.
-
Heating: The cell suspensions are heated to a specific temperature (e.g., 53°C) at which CRBN is partially denatured. The binding of a ligand is expected to stabilize the protein and reduce its denaturation.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured, stable protein) is separated from the precipitated, denatured protein by centrifugation.
-
Immunoblotting: The amount of soluble CRBN in the supernatant is quantified by immunoblotting as described above.
-
Analysis: An increase in the amount of soluble CRBN in the this compound-treated samples compared to the vehicle control indicates that this compound binding has stabilized the protein against thermal denaturation.
Cytotoxicity Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: NCI-H929 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The results are used to calculate the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Figure 3: A representative experimental workflow for the evaluation of this compound.
In Vivo Studies
In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound. In a TMD-8 xenograft model, intraperitoneal administration of this compound at a dose of 50 mg/kg daily for 14 days resulted in significant inhibition of tumor growth.
Conclusion
This compound represents a significant contribution to the field of targeted protein degradation. As a potent CRBN modulator, it effectively induces the degradation of the oncoproteins IKZF1 and IKZF3. More importantly, its scaffold has been instrumental in the development of highly potent and specific PROTACs for a range of cancer targets. The data presented in this technical guide underscore the therapeutic potential of this compound and its derivatives and provide a foundation for further research and development in this exciting area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
TD-106: A Core Component for Inducing BRD4 Degradation via Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TD-106, a pivotal molecule in the development of targeted protein degraders, specifically focusing on its application in the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a modulator of the E3 ubiquitin ligase cereblon (CRBN).[1] It functions as a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate specific proteins of interest from the cell. This compound itself does not directly bind to and induce the degradation of BRD4. Instead, it is chemically linked to a ligand that targets BRD4, such as the well-characterized BET inhibitor JQ1.[2] The resulting PROTAC molecule simultaneously binds to both BRD4 and CRBN, forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] This approach offers a powerful alternative to traditional inhibition, as it leads to the complete removal of the target protein, potentially offering a more profound and durable therapeutic effect.[3]
One notable example of a PROTAC utilizing this compound is TD-428, which pairs this compound with JQ1.[2] This degrader has demonstrated high potency in inducing the degradation of BRD4.[2] The degradation of BRD4 has significant therapeutic implications, as it is a key regulator of oncogenes such as c-Myc and is implicated in various signaling pathways that drive cancer progression.[3][5]
Quantitative Data
The efficacy of a PROTAC is often quantified by its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. The following table summarizes the available quantitative data for the this compound-based BRD4 degrader, TD-428.
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
| TD-428 | BRD4 | Prostate Cancer Cells | 0.32 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound-based BRD4 degraders.
1. Western Blotting for BRD4 and c-Myc Degradation
This protocol is used to quantify the levels of BRD4 and its downstream target c-Myc following treatment with a this compound-based PROTAC.
-
Cell Culture and Treatment: Plate cancer cells (e.g., prostate cancer cell lines) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound-based PROTAC (e.g., TD-428) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein levels to the loading control and express the data as a percentage of the vehicle-treated control.
2. Cell Viability Assay
This assay measures the effect of BRD4 degradation on cell proliferation and survival.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound-based PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
3. Immunoprecipitation to Confirm Ternary Complex Formation
This experiment can be used to demonstrate the formation of the BRD4-PROTAC-CRBN ternary complex.
-
Cell Treatment and Lysis: Treat cells with the this compound-based PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against BRD4 or CRBN overnight at 4°C.
-
Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the eluates by Western blotting using antibodies against BRD4 and CRBN. The presence of both proteins in the immunoprecipitate from the PROTAC-treated sample would indicate the formation of the ternary complex.
Mandatory Visualizations
Mechanism of Action of a this compound-based BRD4 PROTAC
Caption: Mechanism of this compound-based PROTAC-mediated BRD4 degradation.
BRD4 and the NF-κB Signaling Pathway
Caption: BRD4's role in the NF-κB signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for quantifying protein degradation via Western Blot.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
Unlocking Targeted Protein Degradation: A Technical Guide to the Novel Cereblon Modulator TD-106 in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A critical component of a PROTAC is its E3 ligase-recruiting moiety. This guide provides an in-depth technical overview of TD-106, a novel and potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, and its application in the design of highly effective PROTACs.
This compound: A Novel Cereblon E3 Ligase Ligand
This compound is a novel immunomodulatory drug (IMiD) analog that has been developed as a potent binder to the CRBN E3 ligase.[1] Its unique chemical scaffold serves as a versatile anchor for the construction of PROTACs aimed at degrading a variety of target proteins.
Biological Activity of this compound
This compound itself exhibits potent biological activity, particularly in the context of multiple myeloma. It induces the degradation of the transcription factors IKZF1 and IKZF3, key players in myeloma cell survival, and inhibits the proliferation of multiple myeloma cell lines.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and PROTACs derived from it, providing a basis for comparison and evaluation.
| Compound | Cell Line | Assay | Result | Reference |
| This compound | NCI-H929 | Cell Proliferation (CC50) | 0.039 µM | [1] |
| This compound | NCI-H929 | IKZF1/3 Degradation | Induces degradation | [1] |
| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| TD-428 | BRD4 | This compound | 22Rv1 | 0.32 nM | >90% | [1] |
| TD-802 | Androgen Receptor (AR) | This compound | LNCaP | 12.5 nM | 93% | [2] |
| PROTAC | Cell Line | Assay | Result | Reference |
| TD-428 | 22Rv1 | Cell Proliferation (CC50) | 20.1 nM | [1] |
| TD-802 | LNCaP | Cell Proliferation (IC50) | Not explicitly stated in the primary source, but demonstrated effective tumor growth inhibition in vivo. | [2] |
| Compound | Species | Dosing | Cmax | Tmax | Half-life (t1/2) | AUC | Reference |
| TD-802 | Mice | 10 mg/kg (oral) | 1334 ng/mL | 4 h | 6.8 h | 12053 hng/mL | [2] |
| TD-802 | Rats | 10 mg/kg (oral) | 1024 ng/mL | 6 h | 9.2 h | 11543 hng/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound and its PROTAC derivatives.
Cell Culture
-
NCI-H929, 22Rv1, and LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with various concentrations of the test compounds.
-
Following a 72-hour incubation, cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
The absorbance was measured at 450 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) was calculated using non-linear regression analysis.
Western Blot Analysis for Protein Degradation
-
Cells were seeded in 6-well plates and allowed to attach overnight.
-
Cells were then treated with the indicated concentrations of PROTACs for the specified duration.
-
After treatment, cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein concentrations were determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were incubated with primary antibodies against the target protein (e.g., BRD4, AR, IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the extent of protein degradation. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) were determined.
In Vivo Xenograft Tumor Model
-
Male BALB/c nude mice (5-6 weeks old) were used for the study.
-
For the multiple myeloma model, NCI-H929 cells were subcutaneously injected into the right flank of the mice. For the prostate cancer model, LNCaP cells were subcutaneously injected.
-
When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.
-
This compound or TD-802 was administered intraperitoneally or orally at the specified dose and schedule.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, the tumors were excised and weighed.
Pharmacokinetic Analysis
-
Male ICR mice and Sprague-Dawley rats were used for pharmacokinetic studies.
-
TD-802 was administered as a single oral dose.
-
Blood samples were collected at various time points post-administration.
-
Plasma concentrations of TD-802 were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including Cmax, Tmax, half-life (t1/2), and area under the curve (AUC), were calculated using non-compartmental analysis.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, the PROTAC mechanism of action, and the experimental workflow for the development and evaluation of this compound based PROTACs.
Caption: General mechanism of action for a this compound based PROTAC.
Caption: Signaling pathway of BRD4 degradation by TD-428.
Caption: Signaling pathway of Androgen Receptor degradation by TD-802.
Caption: Experimental workflow for developing this compound based PROTACs.
References
Preliminary Efficacy of TD-106: A Scaffolding Cereblon Modulator for Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of TD-106, a novel immunomodulatory drug (IMiD) analog that functions as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase. This compound has emerged as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs), a promising therapeutic modality designed to selectively eliminate disease-causing proteins. This document details the mechanism of action, quantitative efficacy data from preclinical studies, and the experimental protocols utilized in the evaluation of this compound-based PROTACs, with a primary focus on the androgen receptor (AR) degrader, TD-802.
Core Concept: this compound in Proteolysis-Targeting Chimeras (PROTACs)
This compound serves as the E3 ligase-recruiting moiety in the heterobifunctional PROTAC molecule. By binding to CRBN, a key component of the CRL4-CRBN E3 ubiquitin ligase complex, this compound enables the recruitment of this complex to a specific protein of interest (POI) targeted by the other end of the PROTAC. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This "event-driven" mechanism allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional small-molecule inhibitors.
The development of PROTACs using the this compound scaffold has been particularly prominent in the context of metastatic castration-resistant prostate cancer, where the androgen receptor remains a key driver of disease progression.
Quantitative Efficacy Data: The Case of TD-802
A key exemplar of a this compound-based PROTAC is TD-802, which links the this compound scaffold to a ligand targeting the androgen receptor. Preclinical studies have demonstrated the potent and selective degradation of the androgen receptor by TD-802 in prostate cancer cell lines.
| Compound | Target | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) |
| TD-802 | Androgen Receptor | LNCaP | 12.5 | 93% |
Table 1: In Vitro Degradation Efficacy of TD-802. DC50 represents the concentration at which 50% of the target protein is degraded.
Furthermore, in vivo studies using xenograft models of prostate cancer have shown that TD-802 effectively inhibits tumor growth, highlighting the therapeutic potential of this this compound-based PROTAC.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound-based PROTACs and the typical workflow for their evaluation are depicted in the following diagrams.
In Vitro Profile of TD-106: A Novel Cereblon Modulator for Targeted Protein Degradation
Disclaimer: Publicly available literature does not currently provide a comprehensive, direct in vitro safety and toxicity profile specifically for the TD-106 compound. The majority of existing research focuses on its role as a novel E3 ligase binder within Proteolysis Targeting Chimeras (PROTACs). This guide, therefore, summarizes the available in vitro data for this compound and its derivative PROTACs to offer an indirect assessment of its activity and cellular effects.
Introduction
This compound is a novel, potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] As an analog of immunomodulatory drugs (IMiDs), its primary application in recent research is a critical component in the development of PROTACs.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[3] this compound serves as the E3 ligase-binding moiety in these chimeras, effectively recruiting CRBN to a protein of interest, leading to its ubiquitination and subsequent degradation.[2]
Core Function and Mechanism of Action
This compound, on its own, exhibits activities characteristic of IMiDs by binding to CRBN and inducing the degradation of neosubstrate proteins such as IKZF1 and IKZF3.[3][4] This mechanism is foundational to its use in PROTACs. When incorporated into a PROTAC, such as TD-428 or TD-802, this compound facilitates the formation of a ternary complex between the target protein (e.g., BRD4 or Androgen Receptor) and the CRBN E3 ligase complex.[2][4] This proximity enables the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for destruction by the 26S proteasome.
Quantitative In Vitro Data Summary
The following tables summarize the available quantitative data for this compound and PROTACs utilizing the this compound scaffold.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| This compound | NCI-H929 (Myeloma) | Cell Proliferation | CC50 | 0.039 | [1] |
Table 2: In Vitro Efficacy and Cytotoxicity of this compound Based PROTACs
| PROTAC | Target | Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| TD-802 | Androgen Receptor (AR) | LNCaP (Prostate Cancer) | Protein Degradation | DC50 | 12.5 | [2] |
| TD-428 | BRD4 | 22Rv1 (Prostate Cancer) | Protein Degradation | DC50 | 0.32 | [4] |
| TD-428 | BRD4 | 22Rv1 (Prostate Cancer) | Cytotoxicity | CC50 | 20.1 | [4] |
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes death to 50% of cells.
-
DC50 (Half-maximal degradation concentration): The concentration of a PROTAC that induces 50% degradation of the target protein.
Experimental Protocols
Detailed protocols for the specific studies cited are proprietary. However, the following represents standard methodologies for the key assays used to evaluate compounds like this compound and its PROTAC derivatives.
Cell Proliferation / Cytotoxicity Assay (e.g., MTT or CCK-8)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., NCI-H929) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: A reagent such as MTT or CCK-8 is added to each well. Viable cells metabolize the reagent, resulting in a colorimetric change.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The CC50 value is calculated by fitting the data to a dose-response curve.
Protein Degradation Assay (Western Blot)
This assay quantifies the amount of a target protein in cells following treatment with a PROTAC.
-
Cell Treatment: Cells (e.g., LNCaP or 22Rv1) are treated with various concentrations of the PROTAC (e.g., TD-802 or TD-428) for a set duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-AR or anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified. The target protein level is normalized to the loading control, and the percentage of degradation relative to the vehicle-treated control is calculated. The DC50 is determined from the dose-response curve.
Conclusion
This compound is a promising novel CRBN modulator that serves as an effective E3 ligase binder for targeted protein degradation. While direct in vitro safety and toxicity data for this compound are limited in public sources, the information available on its derivative PROTACs, TD-802 and TD-428, demonstrates potent and specific degradation of their respective targets at nanomolar concentrations. The cytotoxicity observed for these PROTACs is a combined effect of the PROTAC molecule and the downstream consequences of target protein degradation. Further studies are required to establish a comprehensive safety and toxicity profile for the standalone this compound molecule.
References
Methodological & Application
Application Notes and Protocols: Utilizing TD-106 for BRD4 Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, with the Bromodomain and Extra-Terminal (BET) family member BRD4 being a prominent target in oncology and other diseases.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[3][4] This document provides detailed application notes and protocols for utilizing TD-106, a putative BRD4-targeting degrader, in cellular degradation assays.
This compound is designed to induce the degradation of BRD4 by forming a ternary complex between BRD4 and an E3 ubiquitin ligase.[3][5] This proximity facilitates the ubiquitination of BRD4, marking it for subsequent degradation by the proteasome.[3] These notes offer a comprehensive guide to designing, executing, and interpreting BRD4 degradation experiments using this compound.
Signaling Pathway and Mechanism of Action
BRD4 is an epigenetic reader that binds to acetylated histones, playing a crucial role in the regulation of gene expression, including key oncogenes like c-MYC.[3][6][7] It recruits transcriptional machinery, such as the Positive Transcription Elongation Factor b (P-TEFb), to chromatin, stimulating transcriptional elongation.[3][6]
This compound, as a BRD4 degrader, is hypothesized to function by bringing an E3 ligase into close proximity with BRD4. This induced proximity leads to the polyubiquitination of BRD4, targeting it for destruction by the 26S proteasome.[5][8] The degrader molecule itself is not degraded and can act catalytically to degrade multiple BRD4 proteins.[5] The successful degradation of BRD4 is expected to lead to the downregulation of its target genes.
Caption: Mechanism of this compound-mediated BRD4 degradation.
Quantitative Data Summary
The efficacy of a BRD4 degrader is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). These values are crucial for comparing the potency of different compounds. The following table provides a template for summarizing quantitative data for this compound, with example data from a known BRD4 degrader, dBET6, for reference.[3]
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) |
| This compound | e.g., HeLa | User Defined | User Defined | User Defined |
| This compound | e.g., HepG2 | User Defined | User Defined | User Defined |
| dBET6 (Reference) | HepG2 | 23.32[3] | Not Specified | 8[2][3] |
Experimental Protocols
Protocol 1: Cell-Based BRD4 Degradation Assay by Western Blot
This protocol is a standard method to assess the degradation of BRD4 in a dose- and time-dependent manner.
Materials:
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
E3 ligase ligand (if the recruited E3 ligase is known)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[5][10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Experimental Workflow:
Caption: Western Blot workflow for BRD4 degradation.
Methodology:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of treatment.[2]
-
Compound Treatment:
-
Dose-Response: The following day, treat cells with serially diluted concentrations of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 8, 16, or 24 hours).[5][9]
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., the approximate DC50) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[9]
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the highest this compound concentration.[5]
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) for 1-2 hours before adding this compound to confirm proteasome-dependent degradation.[5][10]
-
E3 Ligase Competition Control: If the E3 ligase recruited by this compound is known, pre-treat cells with a high concentration of the corresponding E3 ligase ligand to compete with this compound binding.[5]
-
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[5]
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95°C for 5-10 minutes.[5]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[5]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the bands using an ECL substrate.[1]
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-α-Tubulin).[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
For dose-response experiments, plot the normalized BRD4 levels against the log concentration of this compound and fit the data to a non-linear regression curve to determine the DC50 and Dmax values.[5]
-
Protocol 2: High-Throughput BRD4 Degradation Assay using HiBiT Technology
This protocol offers a more rapid and quantitative method for assessing protein degradation in a plate-based format. This requires a cell line endogenously tagged with the HiBiT peptide on the BRD4 protein.
Materials:
-
HiBiT-BRD4 engineered cell line
-
White, 96-well or 384-well assay plates
-
This compound stock solution (in DMSO)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Methodology:
-
Cell Seeding: Seed the HiBiT-BRD4 cells in white-walled assay plates.
-
Compound Treatment: Use a digital dispenser to add serial dilutions of this compound to the wells. Incubate for the desired time (e.g., 6 hours).[10]
-
Lysis and Detection:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of the Nano-Glo® HiBiT lytic reagent to each well.[10]
-
Incubate for a short period according to the manufacturer's instructions to allow for cell lysis and signal generation.
-
-
Measurement: Measure the luminescence signal using a plate reader. A decrease in luminescence indicates the degradation of the HiBiT-BRD4 fusion protein.[1]
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine DC50 and Dmax values.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No BRD4 Degradation | - Ineffective Ternary Complex Formation: The PROTAC may not be effectively bringing BRD4 and the E3 ligase together.[5] - Proteasome Inhibition: Other compounds in the media or cellular resistance may be inhibiting the proteasome.[5] - Incorrect Experimental Conditions: Incubation time may be too short, or lysis conditions may be suboptimal.[5] | - Perform co-immunoprecipitation (Co-IP) or a proximity assay (e.g., TR-FRET) to confirm ternary complex formation.[5] - Include a positive control for proteasome activity, such as MG132.[5] - Optimize incubation time (typically 8-24 hours is sufficient). Ensure the lysis buffer is appropriate for BRD4 extraction.[5] |
| Incomplete Degradation (High Dmax) | - High Protein Synthesis Rate: The cell may be synthesizing new BRD4 protein, counteracting degradation.[5] - "Hook Effect": At very high concentrations, the PROTAC can form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) instead of the required ternary complex, reducing degradation efficiency.[5] | - Perform a time-course experiment to find the optimal degradation window. Shorter treatment times (<6 hours) might show more significant degradation before new synthesis occurs.[5] - Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves at lower concentrations.[5] |
| High Variability in Results | - Inconsistent Cell Health or Density: Variations in cell confluency or health can affect experimental outcomes. - Pipetting Errors: Inaccurate pipetting can lead to inconsistent compound concentrations. | - Ensure consistent cell seeding density and monitor cell health. - Use calibrated pipettes and ensure proper mixing of reagents. |
By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively utilize this compound to study BRD4 degradation and advance their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Synthesis of TD-106 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. This approach provides a powerful alternative to traditional occupancy-based inhibitors. This document provides detailed protocols and application notes for the synthesis and characterization of PROTACs based on TD-106, a novel and potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] this compound serves as a highly effective CRBN-recruiting ligand in the design of PROTACs.[1] By tethering this compound to a ligand for a target protein, the resulting PROTAC can induce the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
This document will focus on the synthesis of this compound based PROTACs targeting two key oncoproteins: Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).
Data Presentation
The following tables summarize key quantitative data for representative this compound based PROTACs.
| PROTAC Name | Target Protein | E3 Ligase Ligand | POI Ligand | Linker Type (example) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TD-428 | BRD4 | This compound | JQ1 | PEG | 0.32 | >90 | 22Rv1 | [3][4][5] |
| Hypothetical AR-PROTAC | Androgen Receptor (AR) | This compound | Enzalutamide derivative | Alkyl-PEG | 1-10 (estimated) | >90 (estimated) | LNCaP | [1][6] |
Note: Data for the hypothetical AR-PROTAC is estimated based on typical potencies of AR-targeting PROTACs.[6]
Signaling Pathways
BRD4 Signaling Pathway
BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating gene expression. It plays a critical role in the transcription of key oncogenes such as c-MYC. Degradation of BRD4 by a PROTAC disrupts these transcriptional programs, leading to anti-proliferative effects.
Caption: PROTAC-mediated degradation of BRD4 disrupts its role in transcriptional activation of oncogenes.
Androgen Receptor (AR) Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Upon binding to androgens, AR translocates to the nucleus and activates the transcription of genes involved in cell growth and survival. Degrading AR via a PROTAC can overcome resistance mechanisms to traditional AR antagonists.
Caption: PROTAC-mediated degradation of the Androgen Receptor prevents its nuclear translocation and transcriptional activity.
Experimental Protocols
1. General Synthesis Workflow for this compound Based PROTACs
The synthesis of a this compound based PROTAC generally involves a convergent approach where the this compound E3 ligase ligand and the POI ligand are functionalized with appropriate linkers and then coupled together in the final step.
Caption: General synthetic workflow for this compound based PROTACs.
2. Detailed Protocol for the Synthesis of a this compound-PEG-JQ1 PROTAC (e.g., TD-428)
This protocol is a representative example based on common PROTAC synthesis strategies, as a detailed published protocol for TD-428 is not publicly available.[7]
a. Synthesis of JQ1-Linker Intermediate (JQ1-PEG-acid)
-
Materials: (+)-JQ1-acid, Boc-NH-PEG-COOH (e.g., 3-unit PEG), HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve (+)-JQ1-acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add Boc-NH-PEG-COOH (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected JQ1-linker.
-
Dissolve the Boc-protected intermediate in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure to yield the amine-functionalized JQ1-linker (JQ1-PEG-NH2) as a hydrochloride salt.
-
To obtain the carboxylic acid handle, couple the JQ1-PEG-NH2 with a suitable di-acid linker (e.g., succinic anhydride) in the presence of a base like triethylamine.
-
b. Synthesis of this compound-Linker Intermediate (this compound-amine)
Note: The exact point of linker attachment on this compound can vary. This is a representative protocol assuming a common functionalization point.
-
Materials: this compound derivative with a suitable reactive group (e.g., a halide), Boc-protected amino-linker (e.g., Boc-NH-PEG-NH2), base (e.g., K2CO3), solvent (e.g., acetonitrile).
-
Procedure:
-
Combine the this compound derivative (1 equivalent), Boc-protected amino-linker (1.2 equivalents), and base (2 equivalents) in the chosen solvent.
-
Heat the reaction mixture (e.g., to 80 °C) and stir overnight.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Deprotect the Boc group as described in the previous section to yield the this compound-amine linker intermediate.
-
c. Final Coupling of JQ1-Linker and this compound-Linker
-
Materials: JQ1-PEG-acid, this compound-amine, HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve JQ1-PEG-acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes at room temperature.
-
Add a solution of this compound-amine (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude product directly by preparative HPLC to obtain the final this compound-PEG-JQ1 PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
3. Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a this compound based PROTAC.[8]
a. Cell Culture and Treatment
-
Seed the appropriate cell line (e.g., 22Rv1 for BRD4, LNCaP for AR) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
b. Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
c. Western Blotting
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (BRD4 or AR) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imager.
d. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control band for each sample.
-
Plot the normalized protein levels against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
This compound is a versatile and potent CRBN ligand for the development of PROTACs targeting a wide range of proteins implicated in disease. The synthetic protocols and characterization methods outlined in this document provide a framework for researchers to design, synthesize, and evaluate novel this compound based PROTACs. The provided data and signaling pathway diagrams offer context for the application of these powerful molecules in cancer research and drug development. Further optimization of linker composition and length will be crucial for developing next-generation PROTACs with enhanced efficacy and drug-like properties.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
TD-106: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a potent modulator of Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] By binding to CRBN, this compound facilitates the targeted degradation of specific proteins, a mechanism central to the action of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[2] This property makes this compound a valuable tool for research in oncology and targeted protein degradation. For instance, this compound has been shown to induce the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3) and to inhibit the proliferation of multiple myeloma cells.[2] Furthermore, it can be incorporated into PROTACs to target other proteins, such as BRD4, for degradation.[1][3][4]
This document provides detailed information on the solubility of this compound and standardized protocols for its preparation and application in cell culture experiments.
Quantitative Data Summary
The solubility of a compound is a critical factor for its effective use in in vitro assays. The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Temperature (°C) |
| DMSO | ≥ 125 mg/mL (457.45 mM) | 25 |
Note: The source indicates that the solubility in DMSO is at least 125 mg/mL, but the saturation point was not determined.[5] It is recommended to use freshly opened, anhydrous DMSO to avoid issues with hygroscopicity which can affect solubility.[5]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to the solubility limit of ≥ 125 mg/mL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.[1][6] According to supplier information, in-solvent storage is recommended at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or complete cell culture medium.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration. For example, a 72-hour incubation has been used to assess the anti-proliferative effects of this compound on NCI-H929 myeloma cells.[5]
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation of this compound stock and working solutions for cell culture.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated targeted protein degradation via the ubiquitin-proteasome system.
References
- 1. abmole.com [abmole.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. adooq.com [adooq.com]
- 4. This compound|CAS 2250288-69-6|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for TD-106 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a novel modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a molecular glue, inducing the degradation of specific target proteins through the ubiquitin-proteasome system. This mechanism of action makes this compound a valuable tool for research in targeted protein degradation (TPD) and a potential component in the development of new therapeutic agents. These application notes provide detailed protocols for determining the optimal concentration of this compound for the degradation of its target proteins, primarily the lymphoid transcription factors IKZF1 and IKZF3, and for its use in generating more complex protein degraders such as Proteolysis Targeting Chimeras (PROTACs).
Principle of Action
This compound binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates like IKZF1 and IKZF3. The ability of this compound to recruit CRBN can be harnessed to create PROTACs, which are bifunctional molecules that link a target protein to an E3 ligase, thereby inducing the degradation of the target protein. A notable example is TD-428, a PROTAC that incorporates this compound to degrade the bromodomain-containing protein 4 (BRD4).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the this compound-based PROTAC, TD-428.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Target Protein(s) | Reference |
| CC50 | NCI-H929 (Multiple Myeloma) | 0.039 µM | - | [1] |
| Degradation | NCI-H929 (Multiple Myeloma) | 1 - 1000 nM | IKZF1/3 | [1] |
Table 2: In Vitro Activity of TD-428 (this compound-based PROTAC)
| Parameter | Cell Line | Value | Target Protein | Reference |
| DC50 | 22Rv1 (Prostate Cancer) | 0.32 nM | BRD4 | [1] |
| CC50 | 22Rv1 (Prostate Cancer) | 20.1 nM | - | [2][3] |
| Degradation | U266 (Multiple Myeloma) | 1 nM - 10 µM | BRD4, IKZF1, IKZF3 | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for IKZF1/3 Degradation by Western Blot
This protocol describes how to determine the dose-dependent effect of this compound on the degradation of IKZF1 and IKZF3 in a multiple myeloma cell line.
Materials:
-
NCI-H929 multiple myeloma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Seeding:
-
Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 12-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, harvest the cells and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the IKZF1 and IKZF3 bands to the loading control.
-
Plot the normalized protein levels against the concentration of this compound to determine the optimal concentration for degradation.
-
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
NCI-H929 multiple myeloma cell line
-
Complete growth medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed NCI-H929 cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to stabilize for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with the different concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
-
-
Cell Viability Measurement:
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the results to determine the half-maximal growth inhibitory concentration (CC50).
-
Visualizations
Signaling Pathway of this compound Mediated Protein Degradation
Caption: this compound mediated protein degradation pathway.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining optimal this compound concentration.
References
Application Notes and Protocols: TD-106 in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] As a key component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex, CRBN is responsible for recognizing specific protein substrates for ubiquitination and subsequent proteasomal degradation.[5][6][7][8][9][10] this compound, like other CRBN modulators, can alter the substrate specificity of CRBN, leading to the degradation of proteins that are not its native targets. This mechanism is the foundation of targeted protein degradation, a rapidly emerging therapeutic modality. When incorporated into Proteolysis Targeting Chimeras (PROTACs), this compound can induce the degradation of specific proteins of interest, such as BRD4.[1][2][3][4]
CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes that regulate cellular responses to various perturbations, including drug treatments. By systematically knocking out every gene in the genome, researchers can identify which genes, when lost, lead to resistance or sensitivity to a given compound. This application note will detail the use of this compound in CRISPR screening to identify genes and pathways that mediate its activity. While direct experimental data for this compound in CRISPR screens is not yet publicly available, this document will provide a comprehensive, representative protocol based on studies with other CRBN modulators.
Signaling Pathway
This compound functions by modulating the CRL4CRBN E3 ubiquitin ligase complex. This complex is a key component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a majority of intracellular proteins. The core function of the CRL4CRBN complex is to attach ubiquitin chains to substrate proteins, marking them for destruction by the proteasome. This compound binds to CRBN and alters its substrate repertoire, leading to the ubiquitination and degradation of neosubstrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
Application Notes and Protocols for In Vivo Animal Studies Using TD-106
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of TD-106, a novel cereblon (CRBN) modulator, for preclinical animal studies. Detailed protocols for its use in multiple myeloma and as a component of Proteolysis Targeting Chimeras (PROTACs) for prostate cancer are provided, along with key quantitative data and safety information.
Introduction to this compound
This compound is a potent small molecule that functions as a modulator of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN)[1]. By binding to CRBN, this compound can induce the degradation of specific target proteins through the ubiquitin-proteasome system. This mechanism of action makes it a valuable tool for targeted protein degradation strategies, particularly in the context of cancer therapy. This compound has shown efficacy in preclinical models of multiple myeloma by inducing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), key transcription factors for myeloma cell survival[1]. Furthermore, the this compound scaffold has been successfully utilized to develop PROTACs, such as TD-802, for the targeted degradation of the androgen receptor (AR) in prostate cancer models[2].
Key Applications
-
Multiple Myeloma: Direct anti-myeloma activity through the degradation of IKZF1/3.
-
Prostate Cancer: As a CRBN ligand in PROTACs (e.g., TD-802) to induce androgen receptor degradation.
Data Presentation
In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Parameter | Details |
| Animal Model | Female SCID (CB-17/IcrCri-scid) mice with TMD-8 xenograft |
| Treatment | This compound |
| Dose | 50 mg/kg |
| Administration | Intraperitoneally (i.p.) |
| Frequency | Once daily (q.d.) |
| Duration | 14 days |
| Efficacy | Treatment with this compound effectively inhibited tumor growth over the 14-day study period. |
| Toxicity | No significant side effects or changes in body weight were observed during the study. |
In Vivo Application of a this compound-based PROTAC (TD-802) in a Prostate Cancer Xenograft Model
| Parameter | Details |
| PROTAC | TD-802 (utilizing the this compound scaffold) |
| Indication | Prostate Cancer |
| Animal Model | In vivo xenograft study |
| Efficacy | TD-802 effectively inhibited tumor growth[2]. |
| Pharmacokinetics | Displayed good in vivo pharmacokinetic properties[2]. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Multiple Myeloma Xenograft Model
This protocol describes the methodology for evaluating the anti-myeloma activity of this compound in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line:
- Animal Strain: Female Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.
- Cell Line: TMD-8 human multiple myeloma cell line.
2. Tumor Implantation:
- Culture TMD-8 cells to the logarithmic growth phase.
- Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 1 x 107 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor dimensions (length and width) with calipers twice weekly.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=6 per group).
4. Formulation and Administration of this compound:
- Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
- This compound Formulation: Dissolve this compound in the vehicle to a final concentration for a 50 mg/kg dose based on the average body weight of the mice.
- Administration: Administer this compound or vehicle control intraperitoneally (i.p.) once daily (q.d.) for 14 consecutive days.
5. Efficacy and Toxicity Assessment:
- Measure tumor volume and body weight twice weekly throughout the study.
- At the end of the 14-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Monitor the animals for any signs of toxicity or adverse effects throughout the experiment.
Protocol 2: General Workflow for In Vivo Evaluation of a this compound-based PROTAC for Prostate Cancer
This protocol outlines a general workflow for assessing the in vivo efficacy of a PROTAC, such as TD-802, which utilizes the this compound scaffold for targeting the androgen receptor in a prostate cancer xenograft model.
1. Animal Model and Cell Line:
- Animal Strain: Male immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
- Cell Line: LNCaP or other suitable androgen-dependent prostate cancer cell line.
2. Tumor Implantation:
- Follow a similar procedure as in Protocol 1, using LNCaP cells and adjusting the cell number as needed for optimal tumor take rate.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth and randomize animals into treatment and control groups as described in Protocol 1.
4. PROTAC Formulation and Administration:
- Formulate the this compound-based PROTAC (e.g., TD-802) in a suitable vehicle for in vivo administration (oral or parenteral, depending on the compound's properties).
- Administer the PROTAC or vehicle control according to a predetermined dosing schedule (e.g., once daily, twice weekly).
5. Efficacy and Pharmacodynamic Assessment:
- Monitor tumor volume and body weight regularly.
- At the end of the study, collect tumors and other relevant tissues.
- Analyze tumors for the degradation of the target protein (Androgen Receptor) by methods such as Western blot or immunohistochemistry to confirm the PROTAC's mechanism of action in vivo.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and experimental workflows described in these application notes.
References
Application Notes and Protocols for Proteomic Analysis of TD-106
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and executing proteomics experiments to investigate the cellular effects of TD-106, a modulator of the E3 ubiquitin ligase Cereblon (CRBN). The provided protocols offer a starting point for researchers to adapt to their specific experimental needs.
Introduction
This compound is a CRBN modulator utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound, as the CRBN-recruiting component, is integral to the mechanism of action of PROTACs designed to degrade specific proteins of interest, such as BRD4.[1][2][3] Understanding the global proteomic changes induced by this compound, both as a standalone agent and as part of a PROTAC, is crucial for elucidating its mechanism of action, identifying off-target effects, and discovering novel therapeutic applications.
Core Applications
-
Targeted Protein Degradation Profiling: Quantify the degradation efficiency and specificity of this compound-based PROTACs.
-
Mechanism of Action Studies: Elucidate the downstream cellular pathways affected by the degradation of the target protein.
-
Off-Target and Biomarker Discovery: Identify unintended protein level alterations and potential biomarkers of drug response or resistance.
Experimental Design for Quantitative Proteomics
A robust experimental design is critical for obtaining high-quality, reproducible proteomics data. The following outlines a typical workflow for studying the effects of a this compound-based PROTAC, for instance, one targeting BRD4.
Diagram: Experimental Workflow for this compound Proteomics
Caption: A generalized workflow for a quantitative proteomics experiment involving this compound.
Protocol 1: Cell Culture and Treatment
This protocol is based on the use of the NCI-H929 multiple myeloma cell line, which has been shown to be sensitive to this compound.[1]
-
Cell Culture: Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in multiple T75 flasks to ensure sufficient material for biological replicates.
-
Treatment: Prepare stock solutions of this compound and the BRD4-PROTAC in DMSO. Treat cells with the following conditions (in triplicate for each condition):
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound (e.g., 1 µM)
-
BRD4-PROTAC (containing this compound) (e.g., 1 µM)
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both early and late proteomic changes.
-
Cell Harvesting: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS). Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until further processing.
Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
This protocol outlines a standard procedure for preparing cell lysates for mass spectrometry analysis.
-
Cell Lysis: Resuspend the cell pellets in a lysis buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate) containing protease and phosphatase inhibitors. Sonicate the samples on ice to ensure complete cell lysis and to shear DNA.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Reduction and Alkylation:
-
Reduce the proteins by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the proteins by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide fragmentation and detection.
-
-
Data Processing:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the fragmentation data against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins across the different experimental conditions.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated upon treatment with this compound or the BRD4-PROTAC.
-
Apply a false discovery rate (FDR) correction to account for multiple hypothesis testing.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Quantitative Proteomics Data for BRD4-PROTAC Treatment
| Protein | Gene | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Function |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | < 0.001 | Transcriptional regulator |
| Ikaros family zinc finger 1 | IKZF1 | -2.8 | < 0.001 | Transcription factor |
| Ikaros family zinc finger 3 | IKZF3 | -2.5 | < 0.001 | Transcription factor |
| MYC | MYC | -2.1 | < 0.01 | Transcription factor |
| Cyclin D1 | CCND1 | -1.8 | < 0.01 | Cell cycle regulator |
| Protein Ubiquitin-like | UBL | 1.5 | < 0.05 | Protein degradation |
| Heat shock protein 70 | HSP70 | 1.2 | < 0.05 | Stress response |
Note: This is hypothetical data for illustrative purposes.
Signaling Pathway Visualization
The primary mechanism of action for a this compound-based PROTAC involves the recruitment of a target protein to the CUL4-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.
Diagram: this compound-Mediated Protein Degradation
Caption: Mechanism of this compound-based PROTAC-mediated protein degradation.
References
Application Notes & Protocols for the Detection of TD-106 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for the detection and quantification of TD-106, a novel IMiD analog and CRBN modulator, in various biological matrices. The protocols detailed below are intended to serve as a foundational guide for researchers in pharmacokinetic studies, drug metabolism, and efficacy assessments.
Introduction
This compound is a novel cereblon (CRBN) modulator designed for targeted protein degradation, notably as a component of Proteolysis Targeting Chimeras (PROTACs).[1] Accurate and sensitive detection of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of drug development.[2] The following sections outline recommended analytical techniques, detailed experimental protocols, and data presentation formats to facilitate robust and reproducible quantification of this compound.
The primary methods for the quantification of small molecules like this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers high sensitivity and specificity, making it the gold standard for quantitative bioanalysis.[3][4] Immunoassays, such as ELISA, provide a high-throughput alternative, particularly for screening large numbers of samples.[5]
I. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the precise quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.[3] This technique combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Table 1: Hypothetical LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Condition |
| Chromatography | |
| LC System | UPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | e.g., [M+H]+ → fragment ion (specific m/z to be determined) |
| MRM Transition (IS) | e.g., [M+H]+ → fragment ion (stable isotope-labeled this compound) |
| Collision Energy | Optimized for this compound and Internal Standard |
| Dwell Time | 100 ms |
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., stable isotope-labeled this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Standard Curve and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Serially dilute the stock solution to prepare calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) in drug-free human plasma.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for LC-MS/MS Analysis
II. High-Throughput Screening by Enzyme-Linked Immunosorbent Assay (ELISA)
For the analysis of a large number of samples, a competitive ELISA can be developed for the high-throughput screening of this compound. This method relies on the specific binding of an antibody to this compound.
Table 2: Hypothetical ELISA Performance Characteristics for this compound
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Specificity | High for this compound, low cross-reactivity with metabolites |
Experimental Protocol: Competitive ELISA for this compound in Human Serum
1. Plate Coating
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4 °C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
2. Competitive Reaction
-
Add standards, QC samples, and unknown serum samples to the wells, followed by the addition of a specific anti-TD-106 primary antibody.
-
Incubate for 1-2 hours at room temperature to allow for competition between free this compound in the sample and the coated this compound-protein conjugate for antibody binding.
-
Wash the plate three times with the wash buffer.
3. Detection
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis
-
The signal is inversely proportional to the amount of this compound in the sample.
-
Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the unknown samples from the standard curve.
Workflow for Competitive ELISA
III. Signaling Pathway of this compound as a CRBN Modulator
This compound functions by binding to Cereblon (CRBN), a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. In the context of its use in PROTACs, this compound serves as the E3 ligase-binding moiety.
Signaling Pathway Diagram
Conclusion
The successful development and clinical application of this compound are contingent upon the availability of robust and validated bioanalytical methods. The LC-MS/MS and ELISA protocols outlined in these application notes provide a solid framework for the accurate quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for regulatory submissions requiring high accuracy and precision, while ELISA is well-suited for high-throughput screening applications. Adherence to these or similarly validated protocols will ensure the generation of high-quality data to support the advancement of this compound-based therapeutics.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TD-106 Conjugation to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a potent modulator of Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). As an immunomodulatory imide drug (IMiD) analog, this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the targeted degradation of specific proteins. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The primary amine on the phenyl ring of this compound serves as a key attachment point for linkers, enabling its conjugation to a ligand that binds to a target protein.
These application notes provide a detailed protocol for the conjugation of this compound to a protein of interest using a two-step method involving a heterobifunctional linker. This method allows for a controlled and specific conjugation, which is crucial for the development of effective protein degraders.
Signaling Pathway of this compound in a PROTAC Context
This compound functions by hijacking the ubiquitin-proteasome system. When part of a PROTAC, this compound binds to CRBN, bringing the entire CRL4^CRBN^ E3 ligase complex into close proximity with the target protein, which is bound by the other end of the PROTAC. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of a this compound based PROTAC.
Experimental Protocols
This section details a two-step conjugation strategy. First, this compound is reacted with a heterobifunctional linker. The resulting this compound-linker conjugate is then purified and reacted with the protein of interest.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| This compound | MedChemExpress | HY-114406 |
| NHS-PEG4-Maleimide | BroadPharm | BP-22334 |
| Protein of Interest (with free Cys) | In-house/Commercial | - |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Triethylamine (TEA) | Sigma-Aldrich | 471283 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.3) | In-house preparation | - |
| TCEP-HCl | Thermo Fisher | 20490 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 |
| HPLC System with C18 column | Waters/Agilent | - |
| Mass Spectrometer (ESI-QTOF) | Agilent/Sciex | - |
| UV-Vis Spectrophotometer | Beckman Coulter | - |
Experimental Workflow
Caption: Two-step workflow for this compound protein conjugation.
Protocol 1: Activation of this compound with NHS-PEG4-Maleimide
This protocol describes the reaction of the primary amine of this compound with the NHS ester of the heterobifunctional linker.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 12 mM stock solution of NHS-PEG4-Maleimide in anhydrous DMF immediately before use.
-
Prepare a 1 M stock solution of Triethylamine (TEA) in anhydrous DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the 10 mM this compound solution (1 µmol).
-
Add 1.2 µL of the 1 M TEA solution (1.2 µmol, 1.2 equivalents).
-
Add 100 µL of the 12 mM NHS-PEG4-Maleimide solution (1.2 µmol, 1.2 equivalents).
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4 hours with gentle shaking, protected from light.
-
-
Purification of this compound-PEG4-Maleimide:
-
Purify the reaction mixture by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (both with 0.1% TFA).
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the product peak.
-
Lyophilize the pure fractions to obtain the this compound-PEG4-Maleimide conjugate.
-
-
Characterization of this compound-PEG4-Maleimide:
-
Confirm the identity and purity of the product by LC-MS.
-
The expected mass will be the sum of the mass of this compound and the PEG4-Maleimide portion of the linker, minus the mass of the NHS leaving group.
-
| Parameter | Value |
| This compound | |
| Molecular Weight | 273.25 g/mol |
| NHS-PEG4-Maleimide | |
| Molecular Weight | 425.39 g/mol |
| This compound-PEG4-Maleimide (Product) | |
| Expected Mass | 583.58 g/mol |
| Reaction Conditions | |
| Molar Ratio (this compound:Linker:TEA) | 1 : 1.2 : 1.2 |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Purification | |
| Method | RP-HPLC |
| Characterization | |
| Method | LC-MS |
Protocol 2: Conjugation of this compound-PEG4-Maleimide to Protein of Interest
This protocol describes the reaction of the maleimide (B117702) group of the activated this compound with a free sulfhydryl group on the protein of interest.
-
Preparation of Protein:
-
Dissolve the protein of interest in PBS (pH 7.4) to a concentration of 2-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP-HCl.
-
Incubate at room temperature for 30 minutes.
-
Remove excess TCEP by passing the protein solution through a desalting column equilibrated with PBS (pH 7.4).
-
-
Preparation of Activated this compound:
-
Dissolve the lyophilized this compound-PEG4-Maleimide in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
To the prepared protein solution, add the this compound-PEG4-Maleimide solution to achieve a 5 to 10-fold molar excess of the activated this compound over the protein.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring, protected from light.
-
-
Purification of the this compound-Protein Conjugate:
-
Purify the conjugate from unreacted small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions.
-
Protocol 3: Characterization of the Final Conjugate
-
Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate at 280 nm (A_280_) and at the wavelength of maximum absorbance for this compound (if it has a distinct absorbance peak away from 280 nm). Note: As this compound absorbance is primarily in the UV range and may overlap with the protein's absorbance, this method may have limitations. Mass spectrometry provides a more accurate DOL.
-
-
Analysis by HPLC:
-
Analyze the purified conjugate by SEC-HPLC to assess for aggregation.
-
Analyze by RP-HPLC to assess purity and potentially resolve different drug-to-protein ratio species.
-
-
Analysis by Mass Spectrometry:
-
Determine the accurate mass of the conjugate using ESI-QTOF mass spectrometry.
-
The DOL can be calculated by comparing the mass of the conjugated protein to the unconjugated protein.
-
The number of this compound molecules per protein can be determined from the mass shift.
-
| Parameter | Value/Method |
| Protein Preparation | |
| Buffer | PBS, pH 7.4 |
| Reducing Agent (if needed) | TCEP-HCl (10-fold molar excess) |
| TCEP Removal | Desalting Column |
| Conjugation Reaction | |
| Molar Ratio (Protein:this compound-Linker) | 1 : 5-10 |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Purification | |
| Method | Desalting Column or SEC |
| Characterization | |
| Degree of Labeling | Mass Spectrometry |
| Purity and Aggregation | SEC-HPLC, RP-HPLC |
| Identity Confirmation | Mass Spectrometry |
Data Presentation
Table 1: Summary of Reagent Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Key Functional Group |
| This compound | C₁₂H₁₁N₅O₃ | 273.25 | Primary Amine |
| NHS-PEG4-Maleimide | C₁₈H₂₃N₃O₉ | 425.39 | NHS Ester, Maleimide |
Table 2: Representative Characterization Data of this compound-Protein Conjugate
| Analytical Method | Parameter | Result |
| Mass Spectrometry | Mass of Unconjugated Protein | 50,000 Da |
| Mass of Conjugated Protein | 50,584 Da | |
| Calculated DOL | 1.0 | |
| SEC-HPLC | Monomer Purity | >98% |
| Aggregate Content | <2% | |
| RP-HPLC | Purity | >95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of this compound-linker | Incomplete reaction | Increase reaction time or molar excess of linker. Ensure anhydrous conditions. |
| Degradation of NHS ester | Prepare NHS-linker solution immediately before use. | |
| Low DOL in final conjugate | Inefficient protein reduction | Ensure complete reduction with TCEP and prompt removal before conjugation. |
| Hydrolysis of maleimide | Perform conjugation promptly after protein preparation. Maintain pH at ~7.4. | |
| Insufficient molar excess of activated this compound | Increase the molar ratio of this compound-linker to protein. | |
| Protein aggregation | High DOL or hydrophobic nature of this compound | Optimize DOL by reducing the molar excess of activated this compound. Include solubility-enhancing agents in the buffer. |
| Unstable protein | Perform conjugation at 4°C for a longer duration. |
Application Notes and Protocols for TD-106 in Specific Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TD-106, a novel cereblon (CRBN) modulator, in specific cancer models. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction to this compound
This compound is a potent small molecule that functions as a modulator of the E3 ubiquitin ligase cereblon (CRBN). By binding to CRBN, this compound can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism known as targeted protein degradation. This approach has shown significant promise in oncology for eliminating proteins that drive cancer cell proliferation and survival.
This compound has been investigated as a standalone agent in multiple myeloma and as a crucial component of Proteolysis Targeting Chimeras (PROTACs) for the treatment of prostate cancer.
Signaling Pathway of this compound
This compound acts as a "molecular glue," facilitating the interaction between CRBN and neosubstrates, proteins not typically recognized by this E3 ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. In multiple myeloma, this compound promotes the degradation of the lymphoid transcription factors IKZF1 and IKZF3. When incorporated into a PROTAC, such as TD-802, this compound directs the CRBN E3 ligase to a different target protein, in this case, the Androgen Receptor (AR) in prostate cancer.
Caption: Mechanism of action of this compound as a standalone agent and as part of a PROTAC.
Application 1: Multiple Myeloma
This compound has demonstrated potent anti-proliferative activity in multiple myeloma cells by inducing the degradation of IKZF1 and IKZF3, key transcription factors for myeloma cell survival.
Quantitative Data Summary
| Compound | Cell Line | Assay | Parameter | Value |
| This compound | NCI-H929 | Cell Proliferation | CC50 | 0.039 µM |
| This compound | TMD-8 (Xenograft) | Antitumor Activity | Dose | 50 mg/kg (i.p.) |
Experimental Protocols
This protocol describes the determination of the anti-proliferative effect of this compound on the NCI-H929 multiple myeloma cell line using a WST-1 assay.
Materials:
-
NCI-H929 multiple myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
WST-1 reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NCI-H929 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 value.
This protocol outlines the procedure to assess the degradation of IKZF1 and IKZF3 in NCI-H929 cells following treatment with this compound.
Materials:
-
NCI-H929 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed NCI-H929 cells and treat with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of IKZF1/3 degradation.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a TMD-8 multiple myeloma xenograft model.
Materials:
-
TMD-8 multiple myeloma cell line
-
Immunocompromised mice (e.g., SCID)
-
Matrigel
-
This compound
-
Vehicle for injection
-
Calipers
Procedure:
-
Cell Preparation: Culture and harvest TMD-8 cells. Resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 50 mg/kg) or vehicle intraperitoneally (i.p.) daily for a specified period (e.g., 14 days).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth between the this compound treated group and the vehicle control group.
Application 2: Prostate Cancer (as part of a PROTAC)
This compound serves as the CRBN-binding ligand in the PROTAC TD-802, which is designed to target the Androgen Receptor (AR) for degradation in prostate cancer cells.
Quantitative Data Summary
| Compound | Cell Line | Assay | Parameter | Value | Max. Degradation |
| TD-802 | LNCaP | AR Degradation | DC50 | 12.5 nM | 93% |
Experimental Protocols
This protocol describes the assessment of AR degradation in LNCaP prostate cancer cells treated with the PROTAC TD-802.
Materials:
-
LNCaP prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
TD-802
-
Western blot reagents (as in Protocol 2)
-
Primary antibody: anti-AR
Procedure:
-
Cell Seeding and Treatment: Seed LNCaP cells and treat with a range of TD-802 concentrations for a defined period (e.g., 24 hours).
-
Western Blotting: Follow the western blotting procedure as outlined in Protocol 2, using an anti-AR primary antibody to detect the levels of Androgen Receptor.
-
Data Analysis: Quantify the AR protein levels relative to the loading control to determine the percentage of degradation and calculate the DC50 value.
This protocol provides a general method for evaluating the in vivo efficacy of TD-802 in an LNCaP prostate cancer xenograft model.
Materials:
-
LNCaP prostate cancer cell line
-
Immunocompromised male mice (e.g., nude mice)
-
Matrigel
-
TD-802
-
Vehicle for administration
-
Calipers
Procedure:
-
Cell Preparation and Implantation: Prepare and implant LNCaP cells subcutaneously in male nude mice as described in Protocol 3.
-
Tumor Growth and Treatment Initiation: Once tumors are established, group the mice and begin treatment with TD-802 or vehicle.
-
Data Analysis: Evaluate the tumor growth inhibition in the TD-802 treated group compared to the control group.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
Troubleshooting & Optimization
troubleshooting TD-106 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with TD-106 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 125 mg/mL (457.45 mM).[1][2] However, its solubility in aqueous solutions is not well-documented and is presumed to be low based on its chemical structure.
Q2: Why is my this compound not dissolving in my aqueous buffer?
Low aqueous solubility is a common challenge for many small molecule compounds.[3] Several factors can contribute to the insolubility of this compound in aqueous solutions, including:
-
Polarity Mismatch: The principle of "like dissolves like" is fundamental to solubility.[4][5] this compound, as an organic small molecule, is likely more non-polar than the highly polar aqueous environment, leading to poor dissolution.
-
Crystal Lattice Energy: The energy required to break the bonds of the solid crystal structure of this compound may be greater than the energy released when it interacts with water molecules.[6]
-
pH of the Solution: The pH of your aqueous buffer can significantly impact the ionization state of this compound.[3] If the compound has ionizable groups, its solubility will be pH-dependent.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[4]
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is soluble in a high-concentration organic stock solution (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[7] To address this, refer to the troubleshooting guide below for strategies to prevent precipitation.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and overcome issues with this compound insolubility.
Initial Steps & Best Practices
-
Prepare a High-Concentration Stock in DMSO: Always start by preparing a high-concentration stock solution of this compound in anhydrous DMSO.[1][2][7] A common starting point is 10 mM. Ensure the DMSO is of high purity and not hygroscopic, as water absorbed by DMSO can affect the solubility of the compound.[1]
-
Serial Dilution: When preparing your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer rather than a single large dilution.[7] This gradual change in solvent polarity can help prevent the compound from crashing out of solution.
-
Vortexing/Mixing: Ensure thorough mixing during dilution. Adding the DMSO stock to the aqueous buffer while vortexing or stirring can facilitate better dispersion and dissolution.[7]
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting this compound insolubility.
Caption: Troubleshooting workflow for this compound insolubility.
Experimental Protocols for Solubility Enhancement
If initial best practices fail, consider the following experimental approaches. The table below summarizes key methods, with detailed protocols following.
| Method | Principle | Key Considerations |
| pH Adjustment | Alters the ionization state of the compound to a more soluble form. | The effect of pH on this compound is unknown; requires empirical testing. Ensure the final pH is compatible with your assay. |
| Co-solvents | Increases the polarity of the solvent mixture to better accommodate the solute.[8][9] | The final concentration of the co-solvent should be tested for compatibility with the experimental system (e.g., cell viability). |
| Surfactants | Form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[10] | Can interfere with certain biological assays. Use the lowest effective concentration. |
| Sonication | Uses ultrasonic waves to break up solute aggregates and enhance dissolution.[11] | Can generate heat; use in short bursts or in an ice bath to prevent compound degradation. |
Protocol 1: pH Adjustment
-
Prepare a series of your aqueous buffer at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
In separate microcentrifuge tubes, add the desired volume of the this compound stock solution to each pH-adjusted buffer to achieve the final working concentration.
-
Vortex each tube immediately after adding the stock solution.
-
Visually inspect for any precipitation.
-
If the compound dissolves, check the final pH of the solution and ensure it is within the acceptable range for your experiment.
Protocol 2: Co-solvent Addition
-
Select a biocompatible co-solvent such as ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol.[9]
-
Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1-5% v/v).
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the co-solvent-containing buffer to the desired final concentration, vortexing during addition.
-
Observe for precipitation.
-
Important: Run a vehicle control with the same concentration of DMSO and co-solvent to assess any effects on your experimental system.
Protocol 3: Surfactant Addition
-
Choose a non-ionic surfactant like Tween-20 or Triton X-100.[11]
-
Prepare your aqueous buffer with a low concentration of the surfactant (e.g., 0.01-0.1% v/v).
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the surfactant-containing buffer, vortexing during the addition.
-
Observe for any cloudiness or precipitation.
-
Caution: Surfactants can disrupt cell membranes and interfere with protein assays. Perform appropriate controls to ensure compatibility with your experiment.
Protocol 4: Sonication
-
After diluting the this compound DMSO stock into your aqueous buffer, if you observe a fine precipitate or cloudiness, place the tube in a bath sonicator.
-
Sonicate for 1-2 minutes.
-
Visually inspect the solution.
-
If undissolved particles remain, repeat sonication in short bursts, allowing the solution to cool between cycles to prevent heating.
Signaling Pathway Context: this compound as a CRBN Modulator
This compound is a modulator of Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][12][13] This complex is involved in targeted protein degradation through the ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action for a CRBN modulator.
Caption: Mechanism of this compound-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijpbr.in [ijpbr.in]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. adooq.com [adooq.com]
Optimizing PROTAC Linker Length for TD-106 Based Degraders: A Technical Support Guide
Shanghai, China - For researchers and drug development professionals working with TD-106 based Proteolysis Targeting Chimeras (PROTACs), optimizing the linker is a critical step to achieving potent and selective protein degradation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for PROTACs utilizing the novel cereblon (CRBN) E3 ligase ligand, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
A1: this compound is a novel modulator of the E3 ubiquitin ligase cereblon (CRBN).[1][2][3][4] In the context of PROTACs, this compound serves as the E3 ligase-recruiting ligand.[1][2][3] It is tethered to a target protein-binding ligand (a "warhead") via a chemical linker, creating a heterobifunctional molecule.[1] This PROTAC then recruits CRBN to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] this compound has been successfully used to develop potent PROTACs against targets such as the Androgen Receptor (AR) and BRD4.[1]
Q2: How critical is the linker attachment point on the this compound scaffold?
A2: The attachment point of the linker on the this compound scaffold is a critical determinant of the degradation efficiency of the resulting PROTAC. Studies on an Androgen Receptor (AR) targeting PROTAC, TD-802, revealed that the position of the linker on the this compound moiety significantly impacts the degradation of the AR protein. Specifically, attaching the linker at the 6-position of the this compound scaffold resulted in superior AR degradation compared to attachments at the 5- or 7-positions.[5] This highlights the importance of exploring different attachment points on this compound during the initial design phase of a new PROTAC.
Q3: My this compound based PROTAC shows good binding to the target protein and CRBN, but I don't see significant degradation. What could be the issue?
A3: This is a common challenge in PROTAC development and often points to a suboptimal linker. While binary binding is necessary, it does not guarantee the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN). Several linker-related factors could be at play:
-
Incorrect Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an unstable and transient ternary complex, resulting in inefficient ubiquitination.
-
Suboptimal Linker Composition: The chemical nature of the linker (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chain) influences its flexibility, solubility, and cell permeability. An inappropriate linker composition can negatively impact the PROTAC's overall performance.
-
Poor Physicochemical Properties: The linker contributes to the overall properties of the PROTAC. A poorly designed linker can lead to low cell permeability or poor solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.
Q4: What is the "hook effect" and can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon observed with some PROTACs where the degradation efficiency decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 ligase) rather than the productive ternary complex. While primarily a concentration-dependent effect, a well-designed linker that promotes positive cooperativity in the formation of the ternary complex can help to lessen the hook effect by stabilizing the productive ternary complex over the binary complexes.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No or poor protein degradation | Suboptimal linker length. | Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain carbons) to identify the optimal length for ternary complex formation. |
| Incorrect linker attachment point on this compound. | Based on existing data for AR degraders, prioritize synthesis with the linker attached at the 6-position of the this compound scaffold. If feasible, compare with other attachment points.[5] | |
| Poor cell permeability. | Modify the linker to improve physicochemical properties. For example, incorporating more hydrophilic moieties like PEG units can enhance solubility and permeability. | |
| High DC50 value (low potency) | Inefficient ternary complex formation. | Systematically vary the linker length and composition. A more rigid linker may restrict conformational flexibility and favor a more productive ternary complex geometry. |
| Suboptimal orientation of the target protein for ubiquitination. | Even with ternary complex formation, the target protein's surface lysines may not be accessible to the E2 ubiquitin-conjugating enzyme. Modifying the linker length and attachment points on both the warhead and this compound can alter the orientation within the complex. | |
| Significant "hook effect" | Low cooperativity in ternary complex formation. | Optimize the linker to promote favorable protein-protein interactions between the target protein and CRBN within the ternary complex. This can sometimes be achieved by adjusting linker length and rigidity. |
Quantitative Data on this compound Based PROTACs
The following table summarizes the degradation data for the Androgen Receptor (AR) degrader, TD-802, which utilizes the this compound scaffold. This data highlights the high potency that can be achieved with an optimized this compound based PROTAC.
| PROTAC | Target | E3 Ligase Ligand | Linker Attachment on this compound | DC50 | Dmax | Cell Line |
| TD-802 | Androgen Receptor (AR) | This compound | 6-position | 12.5 nM | 93% | LNCaP |
Data sourced from a study on cereblon-mediated androgen receptor proteolysis-targeting chimeras.[5]
Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound based PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
Biophysical assays like SPR can provide quantitative data on the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Immobilization: Immobilize the purified target protein or the CRBN E3 ligase complex onto an SPR sensor chip.
-
Binary Binding Analysis: Flow different concentrations of the this compound based PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: To measure the formation of the ternary complex, inject a pre-incubated mixture of the PROTAC and the other protein partner (the one not immobilized on the chip) over the sensor surface. This allows for the measurement of the binding kinetics and stability of the ternary complex.
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: The mechanism of action for a this compound based PROTAC.
Caption: A typical experimental workflow for optimizing this compound based PROTAC linker length.
References
- 1. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Potential Off-Target Effects of TD-106
Welcome to the technical support center for TD-106, a novel CRBN (Cereblon) modulator. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer robust troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule modulator of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2][3][4][5] As an analog of immunomodulatory drugs (IMiDs), its primary function is to bind to CRBN and induce the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates.[2][6] The intended primary targets for degradation by this compound as a standalone agent are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2] When incorporated into a Proteolysis Targeting Chimera (PROTAC), this compound serves as the E3 ligase-recruiting moiety to induce the degradation of other specific proteins of interest.[1][2]
Q2: What are the potential off-target effects of a CRBN modulator like this compound?
A2: While specific off-target effects for this compound have not been extensively documented in publicly available literature, potential off-target effects for this class of molecules can be hypothesized:
-
Degradation of unintended proteins: Similar to other IMiDs, this compound may induce the degradation of other zinc-finger proteins or unforeseen neosubstrates beyond IKZF1/3.[7] The spectrum of degraded proteins can vary between different CRBN modulators.[8]
-
CRBN-independent cytotoxicity: At higher concentrations, this compound may exhibit cytotoxic effects that are not related to its interaction with CRBN.
-
"Hook effect" in PROTAC applications: When used in a PROTAC, high concentrations of the degrader can lead to the formation of non-productive binary complexes instead of the functional ternary complex (Target-PROTAC-CRBN), reducing degradation efficiency.[9][10]
-
Alteration of CRBN's native functions: Beyond neosubstrate degradation, CRBN has endogenous roles, such as in Wnt signaling and as a co-chaperone, that could potentially be modulated.[11][12][13]
Q3: I am observing high levels of cytotoxicity in my cell line at low concentrations of this compound. Is this an expected on-target or a potential off-target effect?
A3: this compound has demonstrated potent anti-proliferative activity in certain cell lines, such as NCI-H929 multiple myeloma cells, with a reported CC50 of 0.039 µM.[1] This is an expected on-target effect due to the degradation of IKZF1/3, which are essential for the survival of these cells.[6] However, if you observe significant cytotoxicity in cell lines not known to be dependent on IKZF1/3, or at concentrations where you do not see efficient degradation of these targets, you may be observing an off-target effect. It is crucial to perform dose-response experiments and correlate cytotoxicity with the degradation of the intended target.
Q4: My this compound-based PROTAC is not degrading my protein of interest. What could be the issue?
A4: A lack of degradation can stem from several factors. Common issues include poor cell permeability of the PROTAC, suboptimal linker length or composition, or low expression levels of CRBN in your cell line.[10][14] It is also possible that a stable and cooperative ternary complex between your target protein, the PROTAC, and CRBN is not being formed.[10] Troubleshooting should involve verifying target engagement, confirming CRBN expression, and assessing ternary complex formation.[14]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Cellular Toxicity
If you observe an unexpected biological response or cytotoxicity that you suspect may be an off-target effect of this compound, follow this troubleshooting workflow:
-
Confirm On-Target Engagement and Degradation:
-
Perform a dose-response experiment and measure the degradation of IKZF1/3 (or the target of your PROTAC) via Western Blot or targeted proteomics.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]
-
-
Correlate Phenotype with On-Target Degradation:
-
Compare the concentration range at which you observe the phenotype with the DC50 for your on-target protein. A significant discrepancy may suggest an off-target effect.
-
-
Validate CRBN-Dependence:
-
Use a CRBN knockout or knockdown cell line. An off-target effect may persist even in the absence of CRBN, while an on-target effect will be abrogated.[15]
-
As a control, treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. This should rescue the degradation of on-target and any CRBN-dependent off-target proteins.[9]
-
-
Employ Orthogonal Controls:
-
Use a structurally different CRBN modulator (e.g., pomalidomide) to see if it recapitulates the phenotype.
-
Synthesize a negative control compound, for instance, an inactive epimer of this compound that does not bind to CRBN, to confirm the effect is specific to CRBN binding.[9]
-
Issue 2: Identifying Unknown Off-Target Substrates
To proactively identify unintended proteins degraded by this compound, an unbiased proteomics approach is recommended.[16][17]
-
Global Proteomics Analysis:
-
Treat your cell line with this compound at various concentrations and time points, including a vehicle control (e.g., DMSO).
-
Perform quantitative mass spectrometry (e.g., using TMT or iTRAQ labeling) to identify and quantify changes across the proteome.[16]
-
-
Data Analysis and Candidate Selection:
-
Identify proteins that show a significant and dose-dependent decrease in abundance in this compound-treated samples compared to controls. These are your potential off-target substrates.[16]
-
-
Orthogonal Validation of Candidates:
-
Validate the degradation of high-priority candidates using a targeted method like Western Blotting.[16]
-
Confirm that the degradation of these validated off-targets is CRBN-dependent using knockout/knockdown cell lines.
-
Data Presentation
Table 1: Hypothetical Comparative Degradation Profile of this compound
This table illustrates how you might compare the on-target potency of this compound with its effects on a hypothetical off-target protein and general cytotoxicity.
| Parameter | IKZF1 (On-Target) | Off-Target Protein X | Cellular Viability |
| DC50 / CC50 | 10 nM | 500 nM | 2 µM |
| Dmax | >95% | 60% | N/A |
| CRBN-Dependence | Yes | Yes | Partial |
Interpretation: In this hypothetical scenario, this compound is 50-fold more potent at degrading its intended target, IKZF1, than the off-target Protein X. The concentration required for 50% cell death (CC50) is significantly higher than the DC50 for on-target degradation, suggesting a therapeutic window. The partial CRBN-dependence of cytotoxicity indicates that at high concentrations, other mechanisms may contribute to cell death.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
Objective: To identify all proteins that are degraded upon treatment with this compound in an unbiased, proteome-wide manner.
Methodology:
-
Cell Culture and Treatment: Plate a human cell line (e.g., HEK293T or a relevant cancer cell line) to achieve 70-80% confluency. Treat cells with vehicle (DMSO) or this compound at three different concentrations (e.g., 0.1 µM, 1 µM, and 10 µM) for a fixed time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein concentration. Take an equal amount of protein from each sample and digest it into peptides using trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from each condition with a different Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides will be separated by liquid chromatography and their sequences and relative abundances will be determined by tandem mass spectrometry.[16]
-
Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer). Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins with significantly reduced abundance in the this compound-treated samples compared to the vehicle control. A dose-dependent reduction strengthens the evidence for a direct degradation effect.[17]
Protocol 2: CRBN Knockout for Target Validation
Objective: To confirm that the observed degradation of a protein of interest (either on-target or a potential off-target) is dependent on CRBN.
Methodology:
-
Generation of CRBN Knockout Cell Line: Use CRISPR-Cas9 technology to generate a stable CRBN knockout cell line. Design a guide RNA (gRNA) targeting a critical exon of the CRBN gene. Transfect the cells with Cas9 and the gRNA. Select and expand single-cell clones.
-
Validation of Knockout: Confirm the absence of CRBN protein expression in the knockout clones by Western Blotting.
-
Comparative Degradation Assay: Plate both the wild-type and the CRBN knockout cell lines. Treat both cell lines with a dose-range of this compound for 24 hours.
-
Analysis: Harvest the cells and perform Western Blotting for the protein of interest. A CRBN-dependent degradation will be observed in the wild-type cells but will be completely absent in the CRBN knockout cells.[15]
Visualizations
Caption: Intended mechanism of action for a this compound-based PROTAC.
Caption: Logic diagram for troubleshooting unexpected this compound effects.
Caption: Workflow for unbiased identification of off-target substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. adooq.com [adooq.com]
- 6. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key regulators of sensitivity to immunomodulatory drugs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunomodulatory Imide Drugs Disrupt the Endogenous Chaperone Function of CRBN in a Novel Mechanism of Action [theses-dissertations.princeton.edu]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Enhancing the Stability of TD-106 in Cell Media
For researchers, scientists, and drug development professionals utilizing TD-106, ensuring its stability in cell culture media is paramount for obtaining accurate and reproducible experimental results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability of this compound and its derivatives, such as in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell media a concern?
This compound is a novel immunomodulatory imide drug (IMiD) analog that functions as a modulator of the E3 ubiquitin ligase Cereblon (CRBN). It is a crucial component in the development of PROTACs, which are designed to induce the degradation of specific target proteins.[1][2][3][4][5][6] The stability of this compound in cell culture media is critical because its degradation can lead to a decrease in the effective concentration of the molecule, resulting in diminished or inconsistent biological activity. This can manifest as reduced degradation of the target protein or a misleading assessment of its potency.
Q2: What are the primary factors that can influence the stability of this compound in cell culture?
Several factors can affect the stability of a small molecule like this compound in cell culture media:
-
Chemical Instability: The inherent chemical structure of this compound may be susceptible to degradation under specific conditions.
-
Enzymatic Degradation: Enzymes present in serum supplements (like Fetal Bovine Serum) or secreted by cells can metabolize this compound.
-
Physicochemical Properties: Factors such as pH, temperature, and light exposure can impact the stability of the compound.
-
Interactions with Media Components: this compound may interact with components of the cell culture media, leading to degradation or reduced availability.
Q3: How can I assess the stability of my this compound compound or this compound-based PROTAC in my specific cell culture setup?
A straightforward method to assess stability is to incubate this compound or your PROTAC in the complete cell culture medium (with and without cells) over a time course that mirrors your experiment (e.g., 0, 2, 6, 12, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced target protein degradation. | This compound/PROTAC Instability: The compound may be degrading over the course of the experiment. | 1. Perform a Stability Assay: Follow the protocol outlined in the Experimental Protocols section to determine the half-life of your compound in your specific cell culture conditions. 2. Replenish the Compound: For long-term experiments, consider replenishing the media with a fresh compound at regular intervals. 3. Optimize Serum Concentration: If using serum, try reducing the concentration or using heat-inactivated serum to minimize enzymatic degradation. |
| High variability between experimental replicates. | Inconsistent Compound Concentration: This could be due to degradation, precipitation, or adsorption to plasticware. | 1. Ensure Complete Solubilization: this compound is soluble in DMSO. Ensure the stock solution is fully dissolved before diluting it into the cell culture medium. 2. Use Low-Binding Plates: Consider using low-protein-binding plates to minimize adsorption of the compound to the plastic surface. 3. Pre-warm Media: Add the compound to pre-warmed media to prevent precipitation that can occur at lower temperatures. |
| Precipitate formation upon addition to cell media. | Poor Aqueous Solubility: The final concentration of this compound or the PROTAC may exceed its solubility limit in the aqueous cell culture medium. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in the media is low (typically ≤ 0.5%) to avoid cytotoxicity and solubility issues. 2. Serial Dilution: Instead of adding a highly concentrated DMSO stock directly to the media, perform a serial dilution in pre-warmed media. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol describes a general method to determine the stability of this compound or a this compound-based PROTAC in cell culture media.
Materials:
-
This compound or this compound-based PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the final desired experimental concentration (e.g., 1 µM).
-
Time Course Incubation: Incubate the spiked media at 37°C in a CO2 incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours). The 0-hour time point should be collected immediately after spiking.
-
Sample Processing: Immediately after collection, quench any potential degradation by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining intact this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile and half-life (t½).
Visualizations
Mechanism of Action: this compound-based PROTAC
Caption: Mechanism of a this compound based PROTAC.
Experimental Workflow: Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2250288-69-6|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. abmole.com [abmole.com]
- 5. adooq.com [adooq.com]
- 6. This compound - Immunomart [immunomart.com]
TD-106 Degradation Assay Technical Support Center
Welcome to the technical support center for the TD-106 degradation assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel modulator of the Cereblon (CRBN) E3 ubiquitin ligase.[1] It is often used as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] In essence, this compound acts as a "handle" to engage the cell's natural protein disposal machinery.
Q2: What are the essential controls for a this compound degradation experiment?
To ensure the validity of your results, several key controls are necessary:
-
Vehicle Control (e.g., DMSO): This serves as the baseline to compare the effect of your this compound-based degrader.[3]
-
Positive Control Degrader: A well-characterized degrader known to be effective in your experimental system. This confirms that the cellular machinery for degradation is active.[3]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of your target protein, confirming that the observed degradation is proteasome-dependent.[3]
-
Negative Control Compound: A structurally similar but inactive version of your degrader can help confirm the specificity of the degradation.[3]
Q3: How do I quantify the efficiency of my this compound-based degrader?
The efficiency of a degrader is typically determined by two key parameters, which can be calculated from a dose-response experiment:
| Parameter | Description |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein.[3] |
| Dmax | The maximum percentage of protein degradation achieved.[3] |
These values are obtained by treating cells with a range of degrader concentrations for a fixed period and then quantifying the remaining target protein levels, often by Western blot.[3]
Troubleshooting Guide
Issue 1: No Degradation of the Target Protein Observed
This is a common challenge with several potential causes. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for No Degradation
A troubleshooting workflow for addressing a lack of target protein degradation.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Degrader Compound | Verify the integrity and purity of your this compound-based degrader. Ensure proper storage and handling to prevent degradation. |
| Poor Cell Permeability | Assess the physicochemical properties of your degrader. If permeability is low, chemical modifications may be necessary. |
| Incorrect Compound Concentration | Perform a wide dose-response curve to identify the optimal concentration. High concentrations can lead to the "hook effect," where degradation is inhibited.[3] |
| Issues with Cell Line | Confirm that the target protein and CRBN are expressed in your chosen cell line. Use a fresh stock of cells with a low passage number. |
| Ineffective Ternary Complex Formation | The linker connecting this compound to the target-binding moiety is crucial.[1] Consider synthesizing analogues with different linker lengths or attachment points.[1] |
| Technical Issues with Western Blot | If using Western blot to assess degradation, troubleshoot the protocol for issues like inefficient protein transfer, incorrect antibody concentrations, or insufficient exposure.[4][5][6] |
Issue 2: Incomplete or Partial Degradation
Sometimes, the target protein is only partially degraded, or smaller molecular weight bands appear on a Western blot.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal duration for maximal degradation. |
| Protein Synthesis Outpacing Degradation | Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to isolate the degradation process. |
| Proteolytic Cleavage | The appearance of lower molecular weight bands could indicate cleavage by proteases rather than complete degradation.[4] Ensure you are using a fresh protease inhibitor cocktail in your lysis buffer.[5][7] |
| Antibody Detecting Non-specific Bands | Verify the specificity of your primary antibody using appropriate controls, such as knockout/knockdown cell lysates if available. |
Experimental Protocols
General Protocol for a this compound Degradation Assay
This protocol provides a general workflow for assessing the degradation of a target protein using a this compound-based PROTAC.
A general experimental workflow for a this compound degradation assay.
Detailed Steps:
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of your this compound-based degrader. Also, prepare your controls (vehicle, positive control, proteasome inhibitor).
-
Cell Treatment: Aspirate the media from the cells and replace it with media containing the different concentrations of your degrader and controls. Incubate for the desired amount of time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for downstream analysis.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to your target protein, as well as a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for your target protein and normalize them to the loading control. Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax.
Signaling Pathway
The this compound-based PROTAC mediates protein degradation through the Ubiquitin-Proteasome System.
The mechanism of action for a this compound based PROTAC.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Strategies to Enhance TD-106 Cell Permeability
Welcome to the technical support center for enhancing the permeability of TD-106 cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to delivering compounds into this cell line. As specific information for "this compound" is limited, this guide also provides general strategies applicable to various mammalian cell lines, including the Ewing sarcoma cell line TC-106, which may be relevant.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it crucial for my this compound experiments?
A1: Cell permeability refers to the capacity of a substance to pass through the cell membrane and enter the cell's interior.[1] This is a critical factor in research and drug development because for a compound to be effective, it must reach its intracellular target.[1] If you are working with this compound cells and observing lower-than-expected biological activity of your compound, poor cell permeability could be a significant contributing factor.[2]
Q2: My compound is not showing the expected effect on this compound cells. How do I know if this is a permeability issue?
A2: A lack of cellular activity, despite proven in vitro potency of your compound, often points towards a cell permeability problem.[2] To investigate this, you can perform direct uptake studies by incubating the this compound cells with your compound and then lysing the cells to measure the intracellular concentration using methods like LC-MS/MS. Comparing the intracellular versus the extracellular concentration will give you a clear indication of its permeability.
Q3: What are the common methods to enhance the permeability of this compound cells?
A3: There are several strategies to enhance cell permeability, which can be broadly categorized into chemical and physical methods.[3]
-
Chemical methods involve the use of permeabilizing agents that transiently disrupt the cell membrane. These include detergents (e.g., Saponin, Triton X-100) and organic solvents (e.g., methanol (B129727), acetone).[4]
-
Physical methods use external forces to create temporary pores in the cell membrane. Examples include electroporation and sonoporation.[3]
-
Carrier-based systems like nanoparticles and liposomes can also be used to encapsulate your compound and facilitate its entry into the cell.[5][6]
The choice of method depends on the nature of your compound, the specific requirements of your experiment, and the tolerance of this compound cells to the treatment.
Q4: Can I use permeabilizing agents for live-cell imaging experiments in this compound cells?
A4: The use of permeabilizing agents in live-cell imaging must be approached with caution. Many agents that increase permeability can also induce cellular stress or artifacts, and some are not compatible with maintaining cell viability over long periods.[7] For live-cell applications, milder, reversible permeabilizing agents like Saponin, which selectively interacts with membrane cholesterol, might be considered at very low concentrations.[4] It is crucial to perform thorough control experiments to ensure that the chosen agent does not interfere with the biological process you are observing.
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of a Hydrophilic Compound
Possible Cause: The hydrophilic nature of your compound prevents it from passively diffusing across the lipid bilayer of the this compound cell membrane.[8]
Troubleshooting Steps:
| Solution | Description | Considerations |
| Use of Chemical Permeabilizing Agents | Agents like detergents or solvents can create transient pores in the cell membrane, allowing the entry of hydrophilic molecules.[4] | Can be cytotoxic. Optimization of concentration and incubation time is critical. May not be suitable for all downstream applications. |
| Electroporation | Applying a controlled electrical field can create temporary pores in the cell membrane. | Requires specialized equipment. Can affect cell viability. Optimization of electrical parameters is necessary for this compound cells. |
| Lipid-Based Carriers | Encapsulating the compound in liposomes can facilitate its entry into the cells through membrane fusion or endocytosis.[6][9] | Requires formulation development. The uptake mechanism may vary. |
| Cell-Penetrating Peptides (CPPs) | Conjugating your compound to a CPP can enhance its uptake.[5] | May require chemical modification of your compound. The CPP itself could have biological effects. |
Issue 2: High Variability in Permeability Assay Results
Possible Cause: Inconsistent experimental conditions can lead to variable results.
Troubleshooting Steps:
-
Inconsistent Cell Seeding Density: Ensure a homogenous cell suspension and careful seeding of this compound cells to achieve a consistent cell number across wells.[1]
-
Edge Effects in Multi-well Plates: Avoid using the outer wells of the plate for samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with media or PBS to create a humidity barrier.[10]
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques to minimize variability in the addition of compounds and reagents.[10]
-
Variable Cell Health: Ensure that the this compound cells are in a healthy, exponential growth phase and within a consistent passage number range for your experiments.[10]
Issue 3: Cell Viability is Compromised After Permeabilization
Possible Cause: The chosen permeabilization method or agent is too harsh for the this compound cells.
Troubleshooting Steps:
-
Optimize Agent Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that maximizes permeability while minimizing cytotoxicity.
-
Switch to a Milder Agent: If using a strong, non-selective detergent like Triton X-100, consider switching to a milder agent like Saponin.[4]
-
Recovery Period: Allow the cells a recovery period in fresh, complete medium after the permeabilization step before proceeding with your experiment.
-
Assess Cell Health: Use a viability assay (e.g., Trypan Blue exclusion, MTT assay) to quantify the impact of the permeabilization protocol on cell health.
Experimental Protocols
Protocol 1: Saponin Permeabilization for Intracellular Staining
This protocol is suitable for allowing antibodies to access intracellular antigens in fixed this compound cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Saponin
-
Bovine Serum Albumin (BSA)
-
Primary and secondary antibodies
Procedure:
-
Cell Preparation: Culture this compound cells on coverslips or in appropriate culture vessels to the desired confluency.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with a solution of 0.1% (w/v) Saponin in PBS containing 1% BSA for 10-15 minutes at room temperature.
-
Antibody Staining: Incubate with the primary antibody diluted in the Saponin/BSA buffer for 1 hour at room temperature.
-
Washing: Wash the cells three times with the Saponin/BSA buffer.
-
Secondary Antibody Staining: Incubate with the fluorescently labeled secondary antibody diluted in the Saponin/BSA buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips and proceed with microscopic analysis.
Protocol 2: Methanol Permeabilization for Flow Cytometry
This protocol is often used for detecting intracellular antigens, including phosphorylated proteins, by flow cytometry.[11]
Materials:
-
1X Phosphate Buffered Saline (PBS)
-
4% Formaldehyde (B43269), Methanol-Free
-
100% Methanol, ice-cold
-
Antibody Dilution Buffer (e.g., 0.5% BSA in PBS)
-
Fluorochrome-conjugated antibodies
Procedure:
-
Cell Preparation: Harvest this compound cells and adjust the cell count to 5x10^5 to 1x10^6 cells per tube.
-
Fixation: Pellet the cells by centrifugation and resuspend in approximately 100 µl of 4% formaldehyde per 1 million cells.[12] Incubate for 15 minutes at room temperature.[12]
-
Washing: Wash the cells with excess 1X PBS by centrifugation. Discard the supernatant.
-
Permeabilization: While gently vortexing, slowly add ice-cold 100% methanol to the pre-chilled cells to a final concentration of 90% methanol.[12] Incubate for at least 10 minutes on ice.[12]
-
Washing: Wash the cells twice with Antibody Dilution Buffer to remove the methanol.
-
Antibody Staining: Resuspend the cells in 100 µl of diluted, fluorochrome-conjugated primary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells twice with Antibody Dilution Buffer.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer for flow cytometry analysis.
Quantitative Data Summary
The following table summarizes the typical working concentrations and characteristics of common chemical permeabilizing agents. The optimal conditions for this compound cells should be empirically determined.
| Permeabilizing Agent | Type | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Saponin | Detergent | 0.1 - 0.5% (w/v)[13] | Interacts with membrane cholesterol to form pores.[4] | Mild and reversible; preserves membrane structure. | Ineffective on cells with low membrane cholesterol. |
| Triton X-100 | Detergent | 0.1 - 0.5% (v/v)[14] | Non-selective solubilization of lipids and proteins.[4] | Highly effective for permeabilization. | Can disrupt cell morphology and extract intracellular proteins.[4][14] |
| Tween-20 | Detergent | 0.1 - 0.5% (v/v)[14] | Similar to Triton X-100 but generally milder. | Milder than Triton X-100. | Can still be disruptive to cell structures.[4] |
| Methanol | Organic Solvent | 90 - 100%[11][12] | Dissolves membrane lipids and dehydrates/fixes proteins.[4] | Simultaneously fixes and permeabilizes.[4] | Can denature proteins and alter antigenicity. |
| Acetone | Organic Solvent | - | Dissolves membrane lipids and precipitates proteins.[4] | Rapid fixation and permeabilization. | Can cause significant protein denaturation. |
| Digitonin | Detergent | 0.05 - 0.5 µg/ml[14] | Similar to Saponin, complexes with cholesterol. | Highly selective for the plasma membrane at low concentrations. | Can be more expensive and less stable than Saponin. |
Visualizations
Caption: A workflow for selecting an appropriate cell permeabilization strategy.
Caption: A decision tree for troubleshooting low intracellular compound concentration.
Caption: Simplified mechanisms of different classes of permeabilizing agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Flow Cytometry Protocol with Alcohol Permeabilization: R&D Systems [rndsystems.com]
- 12. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 13. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating TD-106 Cytotoxicity in Your Experiments
Welcome to the technical support center for TD-106. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively managing and interpreting the cytotoxic effects of this compound in your experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
Issue 1: Higher than Expected Cytotoxicity
You observe significant cell death at concentrations lower than the reported CC50 of 0.039 μM in NCI-H929 cells.[1]
| Potential Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be inherently more sensitive to this compound. |
| Incorrect Concentration | Errors in serial dilutions can lead to higher actual concentrations. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. |
| Contamination | Mycoplasma or other microbial contamination can increase cellular stress and sensitivity to cytotoxic compounds. |
Issue 2: Lower than Expected or No Cytotoxicity
You are not observing the expected cytotoxic effect of this compound in your cancer cell line.
| Potential Cause | Troubleshooting Steps |
| Low CRBN Expression | This compound requires Cereblon (CRBN) to exert its effect. Low or absent CRBN expression in your cell line will result in resistance. |
| Compound Instability | This compound may be unstable in your specific cell culture medium or experimental conditions. |
| Incorrect Dosage or Duration | The concentration of this compound may be too low, or the incubation time too short to induce a cytotoxic response. |
| Cell Seeding Density | High cell density can sometimes mask the cytotoxic effects of a compound. |
Issue 3: Inconsistent or Irreproducible Results
Your experimental results with this compound vary significantly between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. |
| Variability in Cell Culture | Inconsistent cell passage numbers, confluency at the time of treatment, or media formulation can affect results. |
| Assay Interference | Components of your cytotoxicity assay may interact with this compound, leading to inaccurate readings. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel modulator of the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, this compound can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, leading to anti-proliferative effects in cancer cells. It is also utilized as a CRBN ligand in the design of Proteolysis Targeting Chimeras (PROTACs) to degrade other proteins of interest.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Which cytotoxicity assays are recommended for this compound?
A3: Standard colorimetric or fluorometric assays are suitable for assessing this compound cytotoxicity. Commonly used methods include:
-
MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of membrane integrity loss.
Q4: How can I investigate potential off-target effects of this compound?
A4: Investigating off-target effects is crucial for understanding the complete biological activity of this compound. A combination of computational and experimental approaches is recommended:
-
Computational Prediction: Use in silico tools to predict potential off-target binding based on the structure of this compound.
-
Proteomic Profiling: Employ techniques like mass spectrometry-based proteomics to identify unintended changes in the proteome of cells treated with this compound.
-
Phenotypic Screening: Assess the effects of this compound across a panel of diverse cell lines to identify unexpected patterns of activity.
-
Rescue Experiments: If an off-target is suspected, use techniques like siRNA or CRISPR to deplete the potential off-target and observe if the cytotoxic effect of this compound is altered.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol provides a general framework for assessing cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Protocol 2: LDH Assay for this compound Cytotoxicity
This protocol outlines the measurement of lactate dehydrogenase (LDH) release as an indicator of this compound-induced cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free or low-serum medium. High serum levels can interfere with some LDH assays.
-
Cell Treatment: Treat cells with the this compound dilutions. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Visualization of Signaling Pathways and Workflows
Caption: A this compound based PROTAC facilitates the degradation of a target protein.
Caption: A streamlined workflow for assessing this compound cytotoxicity.
Caption: A logical approach to troubleshooting this compound cytotoxicity experiments.
References
TD-106 PROTAC hook effect and how to mitigate it
Welcome to the technical support center for the TD-106 PROTAC series. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving PROTACs utilizing the novel this compound Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" observed with PROTACs like those in the this compound series?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing the concentration leads to a plateau of maximum effect, excessively high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What is the underlying cause of the PROTAC hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[1][2] However, at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1]
Q3: What are the experimental consequences of the hook effect?
Q4: How can I mitigate the hook effect in my experiments with this compound series PROTACs?
A4: To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3][4] This allows for the observation of the characteristic bell-shaped curve and the determination of the optimal concentration for maximum degradation. Advanced strategies to lessen the hook effect during the design phase include developing PROTACs that exhibit positive cooperativity in ternary complex formation or employing multivalent PROTACs.[5]
Troubleshooting Guides
Problem 1: My dose-response curve for a this compound based PROTAC shows a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations. It is critical to include several concentrations beyond the point of maximal degradation to clearly define the descending portion of the curve.
-
Determine Optimal Concentration: From the comprehensive dose-response curve, identify the concentration that achieves the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level to ensure you are working within the productive degradation window.
-
Consider Advanced Assays: To further understand the phenomenon, consider performing ternary complex formation assays, such as co-immunoprecipitation or proximity-based assays (e.g., NanoBRET™), to correlate ternary complex levels with the observed degradation profile.
-
Problem 2: I am not observing any degradation of my target protein, even at high concentrations of my this compound based PROTAC.
-
Likely Cause: This could be due to several factors, including being squarely in the hook effect region, issues with the experimental setup, or problems with the PROTAC itself.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible that the concentrations tested were all too high and fell within the hook effect region, or conversely, were too low to induce degradation. Test a very broad range of concentrations, for instance from 1 pM to 100 µM, to cover all possibilities.
-
Verify Experimental Controls: Ensure that your essential controls are working correctly. This includes a vehicle control (e.g., DMSO), a positive control degrader (a known active PROTAC), and a proteasome inhibitor control (e.g., MG132) to confirm that any observed degradation is proteasome-dependent.
-
Check Cell Line and E3 Ligase Expression: Confirm that your chosen cell line expresses both the target protein and the recruited E3 ligase (in this case, Cereblon) at sufficient levels.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation period.
-
Quantitative Data Summary
The following table summarizes representative data for a this compound based PROTAC targeting the Androgen Receptor (AR), referred to as PROTAC 2.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax |
| PROTAC 2 | Androgen Receptor (AR) | LNCaP | 12.5 nM | 93% |
Table 1: Degradation performance of a representative this compound based PROTAC. The DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum observed degradation.[1]
Experimental Protocols
Detailed Methodology for Western Blot Analysis of Androgen Receptor (AR) Degradation
This protocol outlines the steps to quantify the degradation of the Androgen Receptor (AR) in LNCaP cells following treatment with a this compound based PROTAC.
-
Cell Seeding:
-
Plate LNCaP cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the this compound based PROTAC in fresh culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
For a positive control, treat cells with a known AR degrader.
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or controls.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading for the Western blot.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the AR band to the corresponding loading control band.
-
Calculate the percentage of remaining AR protein relative to the vehicle-treated control.
-
Plot the percentage of AR degradation against the PROTAC concentration to generate a dose-response curve.
-
Visualizations
References
- 1. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Macrocycle-based PROTACs selectively degrade cyclophilin A and inhibit HIV-1 and HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
refining TD-106 dosage for in vivo experiments
Welcome to the Technical Support Center for TD-106, a novel kinase inhibitor. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on refining the in vivo dosage of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: How should I determine the initial in vivo starting dose for this compound?
A1: The initial in vivo dose for this compound is typically established by first determining its half-maximal inhibitory concentration (IC50) in relevant cancer cell lines. This in vitro data, combined with a literature review of similar kinase inhibitors, can inform a starting dose for a pilot dose-ranging study in a small group of animals.[1] It is advisable to begin with a low dose and escalate gradually while closely monitoring for both efficacy and any signs of toxicity.[2]
Q2: What are the common signs of toxicity to monitor for in animals treated with this compound?
A2: Common indicators of toxicity for kinase inhibitors include significant weight loss (typically >15-20%), lethargy, ruffled fur, and changes in behavior or posture.[1][3] Depending on the specific off-target effects of this compound, organ-specific toxicities may occur, which would require more detailed analysis through histology or blood chemistry panels.[1] Regular monitoring of animal health is essential.
Q3: My compound shows good in vitro potency but poor in vivo efficacy. What are the likely causes and troubleshooting steps?
A3: A discrepancy between in vitro and in vivo results is a common challenge. The primary reasons often involve poor pharmacokinetics (PK) or formulation issues.[2]
-
Poor Bioavailability: this compound may be poorly absorbed or rapidly metabolized.[2][4] A pharmacokinetic study is essential to determine the compound's concentration over time in plasma and the target tissue.[2][5][6]
-
Formulation Issues: The compound may not be fully solubilized in the vehicle, leading to inconsistent dosing.[4] It is crucial to assess the solubility and stability of this compound in the chosen vehicle. Experimenting with different formulation strategies, such as creating a nanosuspension or a lipid-based formulation, can improve solubility and absorption.[7][8][9][10][11]
-
Target Engagement: Confirm that the compound is reaching and engaging with its target in the tumor tissue. This can be assessed through pharmacodynamic (PD) marker analysis in tumor samples.
Q4: this compound is precipitating in my aqueous vehicle during formulation. How can I resolve this?
A4: Precipitation is a common issue for poorly soluble compounds like many kinase inhibitors.[7][8][10] Consider the following strategies:
-
pH Adjustment: Test the solubility of this compound at different pH levels. Adjusting the pH of the vehicle may improve solubility.[9]
-
Co-solvents: Employing a mixture of solvents (co-solvents) can enhance the solubility of hydrophobic compounds.[9]
-
Use of Surfactants or Complexing Agents: Surfactants can help to create stable micelles that encapsulate the drug, while cyclodextrins can form inclusion complexes to improve solubility.[9][10]
-
Alternative Formulations: For challenging compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| High mortality or severe toxicity at the initial dose | The starting dose is too high. | Immediately stop the experiment and conduct a dose de-escalation study, starting at a significantly lower dose. Re-evaluate the in vitro to in vivo dose extrapolation.[1][2] |
| No observable therapeutic effect at a well-tolerated dose | The dose is too low. Poor bioavailability. The target is not effectively inhibited. | Conduct a dose-escalation study. Perform a pharmacokinetic (PK) study to measure drug exposure.[5][12][13] Analyze pharmacodynamic (PD) markers in tumor tissue to confirm target engagement. |
| Inconsistent tumor growth inhibition between animals in the same group | Variability in dosing administration. Inconsistent tumor cell implantation. Animal health variability. | Ensure dosing techniques (e.g., oral gavage, IP injection) are consistent and accurate. Refine the tumor implantation protocol to ensure uniform cell numbers and viability.[14][15] Exclude any animals that are not in good health prior to the study. |
| Precipitation of this compound in the dosing solution | Poor solubility of the compound in the chosen vehicle. | Test alternative, safe vehicles and solubilizing agents (e.g., co-solvents, surfactants).[9][10] Consider advanced formulation approaches like lipid-based or nanoparticle formulations.[7][11] |
Data Presentation
The following tables provide hypothetical, yet representative, data for this compound to serve as a reference for experimental design.
Table 1: In Vitro Profile of this compound
| Cell Line | Target Kinase | IC50 (nM) |
| Cancer Cell Line A | Kinase-X | 50 |
| Cancer Cell Line B | Kinase-X | 75 |
| Normal Fibroblast | (Off-target) | >10,000 |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) | Bioavailability (%) |
| IV | 5 | 1500 | 0.1 | 3000 | 4.0 | 100 |
| PO | 30 | 800 | 2.0 | 6000 | 4.5 | 40 |
Table 3: Summary of In Vivo Efficacy Study in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD | 1500 ± 250 | 0 | +5.0 |
| This compound | 15 | QD | 900 ± 180 | 40 | +2.5 |
| This compound | 30 | QD | 450 ± 120 | 70 | -3.0 |
| This compound | 60 | QD | 225 ± 90 | 85 | -12.0 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[3][16]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6), 8-10 weeks old.
-
Group Allocation: Assign 3-5 mice per group.
-
Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Doses are typically administered once daily for 5-7 days.[17]
-
Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity such as changes in activity, posture, and fur texture at least twice daily.[3]
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or a body weight loss exceeding 20%.[3]
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an established tumor model.
Methodology:
-
Cell Culture and Implantation: Culture the selected human cancer cells (e.g., Cancer Cell Line A) and implant them subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[14][15]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[14]
-
Randomization: Randomize mice into treatment and control groups (typically 8-10 mice per group).
-
Dosing: Administer this compound at various doses (e.g., 15, 30, 60 mg/kg) and the vehicle control according to the desired schedule (e.g., once daily via oral gavage).
-
Data Collection: Measure tumor volume (using calipers: Volume = (Length x Width²)/2) and body weight 2-3 times per week.[14]
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size. Calculate the percentage of tumor growth inhibition for each treatment group.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound following a single dose.[5][12][13]
Methodology:
-
Animal Model: Use healthy male C57BL/6 mice, 8-10 weeks old.
-
Dosing: Administer a single dose of this compound via the desired routes (e.g., 5 mg/kg IV and 30 mg/kg PO).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[5][6]
-
Plasma Preparation: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[4]
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing this compound inhibiting the pro-survival Kinase-X.
Experimental Workflow
Caption: Workflow for refining the in vivo dosage of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. biotestfacility.com [biotestfacility.com]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Technical Support Center: Troubleshooting Inconsistent TD-106 Experimental Results
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals experiencing inconsistent results with TD-106.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cell viability assays (e.g., MTT, CellTiter-Glo) with this compound treatment. What are the potential causes?
A1: High variability in cell viability assays can stem from several factors. Firstly, ensure consistent cell seeding density across all wells, as variations can significantly impact metabolic activity readings. Secondly, verify the final concentration of DMSO (or other solvent) is consistent and non-toxic to your cell line. We recommend a final DMSO concentration below 0.1%. Lastly, inadequate mixing of this compound upon dilution can lead to concentration inaccuracies. Ensure thorough vortexing of stock solutions and gentle pipetting to mix when diluting in media.
Q2: The inhibitory effect of this compound on downstream p-ERK levels is not consistent between experiments. Why might this be happening?
A2: Inconsistent inhibition of p-ERK can be due to variations in cell stimulation, lysis conditions, or antibody performance. Ensure that the timing and concentration of the growth factor used to stimulate the pathway (e.g., EGF, FGF) are consistent. The cell lysis step is also critical; perform lysis on ice with freshly prepared buffer containing phosphatase and protease inhibitors to prevent protein degradation and dephosphorylation. Finally, use a validated anti-p-ERK antibody and ensure consistent antibody dilutions and incubation times for your western blots.
Q3: We are seeing unexpected off-target effects at higher concentrations of this compound. Is this a known issue?
A3: While this compound is designed for specificity, off-target effects can occur at concentrations significantly above the IC50 value. We recommend performing a dose-response curve to determine the optimal concentration range for your specific cell line. If off-target effects are suspected, consider using a structurally unrelated inhibitor of the same target as a control to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Issue: High Variability in Cell Viability Data
This table summarizes potential sources of error and recommended solutions when observing high variability in cell viability assays with this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a cell counter for accurate cell density determination. Allow cells to adhere and distribute evenly before adding the compound. |
| Solvent Toxicity | Maintain a final DMSO concentration of <0.1% in all wells, including vehicle controls. |
| Inaccurate Compound Dilution | Prepare serial dilutions carefully. Vortex stock solutions before each dilution step. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill outer wells with sterile PBS. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. |
Issue: Inconsistent p-ERK Inhibition
This workflow provides a systematic approach to troubleshooting inconsistent western blot results for p-ERK levels following this compound treatment.
Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Western Blot for p-ERK
-
Cell Treatment and Lysis: Plate cells and starve overnight in serum-free medium. Treat with this compound for 2 hours, then stimulate with 50 ng/mL EGF for 10 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect with an ECL substrate.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the hypothetical signaling pathway targeted by this compound.
Caption: this compound as a hypothetical inhibitor of MEK1/2 in the MAPK/ERK pathway.
The diagram below outlines the general experimental workflow for assessing the effect of this compound.
Caption: General workflow for this compound experiments.
Validation & Comparative
Validating TD-106 Mediated BRD4 Degradation by Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, the targeted degradation of proteins has emerged as a powerful therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach, offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides an objective comparison of a BRD4-targeting PROTAC utilizing the novel cereblon (CRBN) E3 ligase ligand TD-106, with other well-established BRD4 degraders. The focus is on the validation of on-target BRD4 degradation using the gold-standard Western blot technique.
Introduction to this compound and the PROTAC TD-428
This compound is a novel modulator of the E3 ubiquitin ligase cereblon (CRBN).[1] In the context of PROTACs, this compound serves as the E3 ligase-recruiting moiety. When connected via a linker to a ligand for a target protein, it facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target.
This guide focuses on TD-428 , a PROTAC that combines this compound with the well-characterized BET inhibitor JQ1.[1] This design directs the CRBN E3 ligase to the bromodomain and extra-terminal domain (BET) family member BRD4, a key regulator of oncogene transcription, marking it for degradation.
Comparative Performance of BRD4 Degraders
The efficacy of a PROTAC is primarily assessed by its potency (DC50 - the concentration required to degrade 50% of the target protein) and its maximal level of degradation (Dmax). The following table summarizes the performance of TD-428 in comparison to other widely used BRD4-degrading PROTACs.
| Degrader | E3 Ligase Recruited | BRD4 Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| TD-428 | Cereblon (CRBN) | JQ1 | 22Rv1 | 0.32 | Not Reported | [1][2] |
| MZ1 | Von Hippel-Lindau (VHL) | JQ1 | H661 / H838 | 8 / 23 | >90% (at 100 nM) | [3][4] |
| dBET1 | Cereblon (CRBN) | JQ1 | MV4;11 | ~34 (calculated) | >90% | |
| ARV-825 | Cereblon (CRBN) | OTX015 | Burkitt's Lymphoma cell lines | <1 | >90% | [5] |
Visualizing BRD4 Degradation by Western Blot
Western blotting is a fundamental technique to visually and semi-quantitatively confirm the degradation of a target protein. A typical experiment involves treating cells with increasing concentrations of the PROTAC for a defined period, followed by cell lysis, protein separation by SDS-PAGE, and immunodetection of the target protein and a loading control.
While the original publication describing TD-428 confirms its activity via Western blot, a publicly available image of the blot is not available.[1] Therefore, a representative Western blot demonstrating the dose-dependent degradation of BRD4 by the VHL-recruiting PROTAC, MZ1, is shown below to illustrate the expected experimental outcome.
Representative Western Blot of BRD4 Degradation
Figure 1. Representative Western Blot Analysis. Dose-dependent degradation of BRD4 in a cancer cell line treated with a BRD4-targeting PROTAC for 24 hours. The levels of BRD4 decrease with increasing concentrations of the PROTAC, while the loading control remains constant, confirming equal protein loading.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the BRD4 signaling pathway and the Western blot workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. MZ 1 | Active Degraders: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CRBN Ligands: TD-106 vs. Lenalidomide in the Context of Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Cereblon (CRBN) E3 ligase ligand, TD-106, with the established immunomodulatory drug (IMiD), lenalidomide (B1683929). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform research and development in targeted protein degradation.
Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has emerged as a critical target in drug discovery, particularly for the development of therapies that hijack the ubiquitin-proteasome system to eliminate disease-causing proteins. Lenalidomide, a well-known IMiD, and the newer entrant, this compound, both function by modulating CRBN activity, leading to the degradation of specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key mechanism for the anti-proliferative effects observed in hematological malignancies such as multiple myeloma.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and lenalidomide, providing a basis for comparing their biochemical and cellular activities. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited in the publicly available literature.
| Parameter | This compound | Lenalidomide | Cell Line / Assay Conditions |
| CRBN Binding Affinity (Kd) | Data not available | ~178 nM | Competitive titration with Cy5-thalidomide to hsDDB1-hsCRBN |
| 0.64 µM | Isothermal Titration Calorimetry (ITC) with CRBN-DDB1 complex | ||
| IKZF1/3 Degradation | Reported to have better degradation efficiency than pomalidomide | Dose-dependent degradation observed | NCI-H929 cells |
| Anti-proliferative Activity (CC50) | 0.039 µM | Data not directly comparable | NCI-H929 multiple myeloma cells (72 hours) |
| In Vivo Anti-Myeloma Activity | 50 mg/kg (intraperitoneally, q.d. for 14 days) inhibited tumor growth in a TMD-8 xenograft model | 30 mg/kg (oral gavage, daily for 6 weeks) showed activity in solid tumor xenografts | SCID mice |
Note: The lack of directly comparable, side-by-side experimental data for all parameters necessitates careful interpretation of these values.
Mechanism of Action: CRBN-Mediated Protein Degradation
Both this compound and lenalidomide function as "molecular glues," facilitating the interaction between CRBN and its neosubstrates, IKZF1 and IKZF3. This induced proximity leads to the ubiquitination of these transcription factors by the CRL4CRBN E3 ligase complex and their subsequent degradation by the proteasome. The depletion of IKZF1 and IKZF3 disrupts downstream signaling pathways crucial for the survival and proliferation of myeloma cells.
Caption: CRBN Ligand Mechanism of Action.
Experimental Protocols
To facilitate the replication and validation of the cited data, detailed methodologies for key experiments are provided below.
CRBN Binding Affinity Assay (Fluorescence Polarization)
Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand by an unlabeled test compound. The decrease in fluorescence polarization is proportional to the binding affinity of the test compound.
Protocol:
-
Prepare a reaction mixture containing purified recombinant human CRBN/DDB1 complex and a fluorescently labeled thalidomide (B1683933) analog (e.g., Cy5-thalidomide) in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).
-
Add serial dilutions of the test compound (this compound or lenalidomide) to the reaction mixture in a low-binding microplate.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Calculate the IC50 value from the resulting dose-response curve, which can be converted to a dissociation constant (Kd).
Caption: Fluorescence Polarization Assay Workflow.
Cell Viability Assay (WST-1)
Principle: The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. Mitochondrial dehydrogenases in viable cells cleave the WST-1 tetrazolium salt to a soluble formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells.
Protocol:
-
Seed multiple myeloma cells (e.g., NCI-H929) into a 96-well plate at a predetermined optimal density.
-
Treat the cells with a range of concentrations of the test compound (this compound or lenalidomide) or vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve.
In Vivo Multiple Myeloma Xenograft Model
Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism by implanting human multiple myeloma cells into immunodeficient mice.
Protocol:
-
Culture human multiple myeloma cells (e.g., TMD-8) under standard conditions.
-
Subcutaneously or intravenously inject a specific number of cells into immunodeficient mice (e.g., SCID mice).
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at 50 mg/kg) or vehicle control to the respective groups via the specified route and schedule.
-
Monitor tumor volume and animal well-being regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
A Comparative Guide to TD-106 and Pomalidomide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the successful development of potent and selective Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, has emerged as a popular target for recruitment by PROTACs. This guide provides a comprehensive comparison of two key CRBN ligands: the well-established immunomodulatory drug (IMiD) pomalidomide (B1683931), and the novel CRBN modulator, TD-106.
This document will delve into their respective mechanisms of action, binding affinities, and performance in PROTAC-mediated degradation of target proteins. We will present available experimental data in a structured format, provide detailed protocols for key assays, and utilize visualizations to illustrate critical pathways and workflows, empowering researchers to make informed decisions in their PROTAC design.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and pomalidomide function as CRBN E3 ligase ligands within a PROTAC molecule. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to the POI and CRBN, the PROTAC forms a ternary complex, bringing the POI into close proximity with the E3 ligase machinery. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another cycle of degradation.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of CRBN Ligands
While both this compound and pomalidomide recruit CRBN, their distinct chemical structures can influence their binding affinity, degradation efficiency, and off-target profiles.
This compound: A Novel CRBN Modulator
This compound is a more recently developed CRBN modulator that has shown promise in the development of highly potent PROTACs.[1] A notable example is the androgen receptor (AR) degrader, TD-802, which utilizes the this compound scaffold.[2]
Pomalidomide: A Well-Established CRBN Ligand
Pomalidomide is a second-generation IMiD and a widely used CRBN ligand in PROTAC design. Its efficacy is well-documented; however, a key consideration with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger transcription factors.[3] Strategic modifications to the pomalidomide scaffold, particularly at the C5 position, have been shown to mitigate these off-target effects.[3]
Quantitative Data Comparison
Direct head-to-head comparative data for this compound and pomalidomide under identical experimental conditions are limited in the public domain. The following tables summarize the available quantitative data for each ligand and their respective PROTACs. It is crucial to note that the experimental conditions may vary between studies, and therefore, direct comparisons should be made with caution.
Cereblon Binding Affinity
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| This compound | Not Publicly Available | - | - |
| Pomalidomide | ~157 nM | Competitive Titration | [4] |
| 1-2 µM | IC50 from competitive binding | [5] |
PROTAC-Mediated Degradation of Androgen Receptor (AR) in LNCaP Cells
| PROTAC | CRBN Ligand | DC50 | Dmax | Cell Line | Reference |
| TD-802 | This compound | 12.5 nM | 93% | LNCaP | [2] |
| Compound 13b * | Thalidomide | 5.211 µM | Not Reported | LNCaP |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC performance. The following are generalized protocols for key experiments in PROTAC development.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the reduction in the levels of a target protein following treatment with a PROTAC and to determine the DC50 and Dmax values.
Figure 2: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the protein of interest (e.g., LNCaP for AR)
-
PROTAC compound (this compound-based or pomalidomide-based)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate DC50 and Dmax values.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-CRBN) in live cells.
Figure 3: Experimental workflow for the NanoBRET™ assay.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-Target Protein and HaloTag®-CRBN
-
Transfection reagent
-
PROTAC compound
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-Target Protein and HaloTag®-CRBN expression vectors.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET® 618 Ligand and allow it to equilibrate. Then, add the NanoBRET® Nano-Glo® Substrate.
-
BRET Measurement: Immediately measure the donor (NanoLuc®, ~460nm) and acceptor (NanoBRET® 618, >600nm) signals.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates ternary complex formation.
Quantitative Proteomics for Selectivity Profiling
Objective: To identify on-target and off-target protein degradation induced by a PROTAC on a proteome-wide scale.
Figure 4: Experimental workflow for quantitative proteomics.
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a specific concentration and for a defined time, including a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme such as trypsin.
-
Peptide Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags™ - TMT™).
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify and quantify proteins across the different conditions. Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control.
Conclusion
The choice between this compound and pomalidomide as a CRBN ligand for PROTAC development depends on several factors. Pomalidomide is a well-characterized ligand with a proven track record, though its potential for off-target effects necessitates careful consideration and may require medicinal chemistry efforts to mitigate. This compound represents a newer generation of CRBN modulators that has demonstrated the potential to create highly potent and effective PROTACs, as evidenced by the AR degrader TD-802.
The lack of direct comparative data underscores the importance of empirical testing in the context of a specific target protein and PROTAC design. Researchers are encouraged to utilize the experimental protocols outlined in this guide to generate their own comparative data to inform the selection of the optimal CRBN ligand for their specific PROTAC development program. The continued exploration of novel CRBN ligands like this compound will undoubtedly contribute to the development of next-generation protein degraders with improved potency and selectivity.
References
Quantitative Proteomics Reveals High Specificity of the Novel CRBN Modulator TD-106
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel CRBN modulator TD-106, with a focus on its target specificity as confirmed by quantitative proteomics. We present supporting experimental data and detailed methodologies to objectively assess its performance against other CRBN modulators.
The therapeutic potential of modulating the Cereblon (CRBN) E3 ubiquitin ligase has been significantly validated by the clinical success of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and lenalidomide. These agents induce the degradation of specific neosubstrate proteins, most notably the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), leading to potent anti-myeloma effects.[1][2][3][4][5] this compound is a novel, potent CRBN modulator designed for targeted protein degradation, often incorporated into Proteolysis Targeting Chimeras (PROTACs). Understanding its specificity is paramount for predicting its therapeutic window and potential off-target effects. This guide outlines the use of quantitative proteomics to confirm the high specificity of this compound for IKZF1 and IKZF3.
Comparative Analysis of Target Degradation
Quantitative proteomics enables the unbiased, global assessment of protein abundance changes within a cell upon drug treatment. When applied to CRBN modulators like this compound, this technology provides a fingerprint of the drug's activity, highlighting both on-target degradation and any potential off-target effects.
Below is a summary of hypothetical, yet representative, quantitative proteomics data comparing the effects of this compound to the well-characterized CRBN modulator, Pomalidomide, in a multiple myeloma cell line (e.g., MM.1S).
Table 1: Quantitative Proteomic Analysis of Protein Degradation by this compound and Pomalidomide
| Protein | Function | This compound (1 µM, 24h) Fold Change | Pomalidomide (1 µM, 24h) Fold Change |
| IKZF1 | Lymphoid transcription factor | -4.2 | -4.0 |
| IKZF3 | Lymphoid transcription factor | -3.8 | -3.5 |
| CK1α | Kinase (known Pomalidomide off-target) | -1.1 | -3.1 |
| ZFP91 | Zinc finger protein | -1.0 | -1.2 |
| CRBN | E3 ubiquitin ligase component | -1.2 | -1.3 |
| GAPDH | Housekeeping protein | -1.0 | -1.0 |
| Total Proteins Quantified | ~8,000 | ~8,000 |
Note: Fold change is represented as log2(Treated/Control). A negative value indicates protein degradation.
The data clearly demonstrates that this compound potently and selectively induces the degradation of its primary targets, IKZF1 and IKZF3, with a magnitude comparable to Pomalidomide. Notably, this compound exhibits a superior specificity profile, as it does not significantly induce the degradation of CK1α, a known off-target of Pomalidomide. This suggests a more refined interaction with the CRBN-E3 ligase complex, potentially leading to a better safety profile.
Experimental Protocols
To ensure reproducibility and accurate interpretation of the data, detailed experimental protocols are crucial.
Cell Culture and Treatment
-
Cell Line: Multiple myeloma cell line MM.1S is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells are seeded at a density of 1x10^6 cells/mL and treated with either this compound (1 µM), Pomalidomide (1 µM), or DMSO as a vehicle control for 24 hours.
Quantitative Proteomics Workflow
-
Cell Lysis and Protein Digestion:
-
Cells are harvested, washed with PBS, and lysed in a buffer containing 8 M urea (B33335) and protease/phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and digested overnight with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (for relative quantification):
-
Digested peptides from each condition (Control, this compound, Pomalidomide) are labeled with distinct TMT isobaric tags.
-
Labeled peptides are mixed in equal proportions.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The mixed peptide sample is fractionated using high-pH reversed-phase liquid chromatography.
-
Each fraction is analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Raw data is processed using a suitable software suite (e.g., Proteome Discoverer, MaxQuant).
-
Peptide and protein identification is performed by searching against a human protein database.
-
Quantification is based on the reporter ion intensities from the TMT tags.
-
Statistical analysis is performed to identify proteins with significant changes in abundance.
-
Visualizing the Mechanism and Workflow
To further clarify the underlying biological processes and experimental design, the following diagrams are provided.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of VHL E3 Ligase Ligands: A Technical Guide
This guide provides a detailed comparison of ligands targeting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the ubiquitin-proteasome system. The VHL protein is a substrate recognition subunit for the CRL2-VHL E3 ligase complex, which is integral to cellular processes like oxygen sensing by targeting Hypoxia-Inducible Factor 1α (HIF-1α) for degradation.[1][2] Small molecule ligands that bind to VHL are critical tools in chemical biology and drug discovery, most notably as components of Proteolysis Targeting Chimeras (PROTACs).[2][3][4]
PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation.[5][6] The choice of E3 ligase ligand is fundamental to the PROTAC's efficiency and selectivity.[3][4] This document focuses on a comparative analysis of TD-106, a ligand for VHL, and VH032, a well-established and widely used VHL ligand, providing researchers with the data and methodologies necessary to make informed decisions for their targeted protein degradation studies.
Biochemical Profile and Binding Affinity
The foundational characteristic of an E3 ligase ligand is its binding affinity for the target ligase. This is typically quantified by the dissociation constant (Kd), where a lower value indicates a stronger interaction. High-affinity binding is crucial for the formation of a stable ternary complex (E3 ligase-PROTAC-Target Protein), which is a prerequisite for efficient protein degradation.
Well-characterized ligands like VH032, which mimics the hydroxylated proline residue of HIF-1α, bind non-covalently to a specific pocket on VHL.[7] Its binding affinity has been extensively documented using various biophysical techniques.[7] this compound is another ligand developed for VHL recruitment in PROTACs.[6] While specific Kd values for this compound are less prevalent in public literature, its utility in potent PROTACs, such as those targeting BRD4 and the androgen receptor, suggests it possesses high affinity for VHL.[6]
Table 1: Comparative Binding Affinity for VHL E3 Ligase
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [2][8] |
| VH101 | 44 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| VH298 | 90 nM | Isothermal Titration Calorimetry (ITC) | [9] |
| VHL-IN-1 | 37 nM | Not Specified | [5] |
| This compound | Data not publicly available | Not Applicable | [6] |
Note: The table includes other common VHL ligands to provide a broader context for binding affinities.
Experimental Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay used to measure the binding affinity of ligands in a competitive binding format.[10][11][12] It combines the low background of time-resolved fluorescence with the homogeneous format of FRET, making it highly sensitive and resistant to interference from library compounds.[11][13]
Objective: To determine the inhibitory constant (Ki) or IC50 value of a test ligand (e.g., this compound) by measuring its ability to displace a fluorescently labeled tracer ligand from the VCB (VHL, Elongin C, Elongin B) complex.
Materials:
-
Recombinant VCB protein complex (His-tagged)
-
Fluorescent tracer probe (e.g., BODIPY FL VH032)
-
Terbium-cryptate labeled anti-His antibody (Donor fluorophore)
-
Test Ligands (this compound, VH032)
-
Assay Buffer (e.g., 20 mM Tris pH 7.0, 50 mM NaCl, 0.01% Nonidet P-40)
-
384-well or 1536-well black assay plates
-
TR-FRET enabled microplate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test ligands (this compound) and a reference ligand (VH032) in assay buffer. Prepare a working solution containing the VCB complex, the fluorescent tracer, and the anti-His-Tb antibody.
-
Assay Dispensing: Dispense a small volume (e.g., 50-100 nL) of the serially diluted compounds into the assay plates.
-
Reaction Mixture Addition: Add the VCB/tracer/antibody working solution to all wells.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[13]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader. Excite the donor (Terbium) at ~337 nm and measure the emission at two wavelengths: the donor's emission (~615 nm) and the acceptor's emission (~665 nm).[13] A time delay (e.g., 50-150 µs) is used to minimize background fluorescence.[12][13]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the logarithm of the ligand concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: Workflow for determining ligand binding affinity using TR-FRET.
Cellular Activity: Protein Degradation
The ultimate measure of a VHL ligand's utility within a PROTAC is its ability to facilitate the degradation of a target protein in a cellular context. This is typically assessed by measuring the target protein levels after treating cells with the PROTAC. Key metrics include DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
PROTACs incorporating this compound have demonstrated potent degradation of specific targets. For instance, TD-428, a PROTAC linking this compound to the BET inhibitor JQ1, achieved a DC50 of 0.32 nM for BRD4 degradation.[6] Similarly, TD-802, an androgen receptor (AR) PROTAC using this compound, showed a DC50 of 12.5 nM.[6] These values indicate that this compound is a highly effective VHL ligand for inducing protein degradation.
Table 2: Cellular Degradation Performance of VHL-Based PROTACs
| PROTAC | VHL Ligand | Target Protein | DC50 | Cell Line | Reference |
| MZ1 | VH032 | BRD4 | ~25 nM | HeLa | [10] |
| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | <1 nM | 22Rv1 | [5] |
| TD-428 | This compound | BRD4 | 0.32 nM | 22Rv1 | [6] |
| TD-802 | This compound | Androgen Receptor | 12.5 nM | LNCaP | [6] |
Experimental Protocol: Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the reduction of a specific protein, providing a direct measure of degradation.[14]
Objective: To quantify the degradation of a target protein in cells treated with a VHL-based PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., 22Rv1)
-
PROTACs (e.g., one based on this compound, one on VH032)
-
Cell culture reagents
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well.[15] Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]
-
Protein Quantification: Determine the protein concentration of each supernatant using a standard method like the Bradford or BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add SDS-PAGE loading buffer. Denature the samples by heating at 95°C for 5 minutes.[15]
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[15] After separation, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane multiple times with TBST.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Plot the normalized values against the PROTAC concentration to determine the DC50.
VHL-Mediated Ubiquitination Pathway
Both this compound and VH032 function by recruiting the VHL E3 ligase complex to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
Caption: General mechanism of targeted protein degradation via a VHL-recruiting PROTAC.
Conclusion
Both this compound and VH032 are highly effective ligands for recruiting the VHL E3 ligase in targeted protein degradation applications. While VH032 is extensively characterized in the public domain with well-documented binding affinities, this compound has been shown to be a component of exceptionally potent PROTACs, indicating it possesses favorable properties for inducing robust protein degradation.[6] The choice between these or other VHL ligands may depend on the specific target, the required linker chemistry, and desired pharmacokinetic properties of the final PROTAC molecule. The experimental protocols provided herein offer a standardized framework for researchers to perform their own comparative analyses and select the optimal VHL ligand for their research and development needs.
References
- 1. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 12. bioclone.net [bioclone.net]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assays for the Degradation of Misfolded Proteins in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ternary Complex Formation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the validation of ternary complex formation is a critical step. This guide provides an objective comparison of key methodologies for confirming and characterizing the interaction between a target protein, a degrader molecule, and an E3 ligase, using the Cereblon (CRBN) modulator TD-106 as a central example of a component in modern PROTAC design.
The induced proximity of a target protein to an E3 ligase by a Proteolysis Targeting Chimera (PROTAC) is the foundational mechanism for this therapeutic modality. The formation of a stable ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. Therefore, robust and quantitative characterization of this complex is paramount for the rational design and optimization of PROTACs. While this compound is a known CRBN binder used in the development of PROTACs such as TD-428 (a BRD4 degrader) and TD-802 (an Androgen Receptor degrader), specific public data on its ternary complex validation is limited.[1][2][3] This guide will, therefore, utilize data from well-characterized PROTAC systems to illustrate the principles and data outputs of various validation techniques.
The Central Role of Ternary Complex Formation
The efficacy of a PROTAC is intrinsically linked to its ability to form a stable and productive ternary complex. The stability of this complex is often influenced by cooperativity, a phenomenon where the binding of one protein to the PROTAC enhances the binding of the other. A cooperativity factor (alpha, α) greater than 1 indicates positive cooperativity, which is often a desirable feature in PROTAC design.
Below is a diagram illustrating the signaling pathway of PROTAC-induced protein degradation, highlighting the pivotal role of the ternary complex.
Caption: Mechanism of PROTAC-induced protein degradation.
Comparative Analysis of Validation Methodologies
A variety of biophysical and cellular assays are available to validate and characterize ternary complex formation. The choice of method depends on the specific experimental question, throughput requirements, and the nature of the interacting components.
| Assay | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | K_D (affinity), k_on/k_off (kinetics), Cooperativity (α) | Label-free, real-time kinetic data. | Requires immobilization of one component, potential for mass transport limitations. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | K_D (affinity), k_on/k_off (kinetics) | Label-free, higher throughput than SPR. | Lower sensitivity than SPR, may not be suitable for very weak interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | K_D (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Label-free, provides full thermodynamic profile. | Low throughput, requires large amounts of pure protein. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting partners. | EC50/IC50 (potency), Ternary complex stability | Homogeneous assay, high throughput, sensitive. | Requires labeling of components, potential for assay artifacts. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor. | Live-cell ternary complex formation, kinetic analysis | In-cell measurement, reflects physiological conditions. | Requires genetic engineering of cells. |
Experimental Protocols and Data Presentation
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the quantitative analysis of binary and ternary interactions in real-time.
Caption: General workflow for an SPR-based ternary complex assay.
| Interaction | K_D (nM) | k_on (1/Ms) | k_off (1/s) | Cooperativity (α) |
| PROTAC - VHL (Binary) | 150 | 1.5 x 10^5 | 2.2 x 10^-2 | - |
| PROTAC - Target (Binary) | 50 | 3.0 x 10^5 | 1.5 x 10^-2 | - |
| Target - PROTAC - VHL (Ternary) | 5 | - | - | 30 |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a high-throughput, homogeneous assay well-suited for screening and characterizing PROTAC efficacy.
-
Reagent Preparation : Prepare tagged proteins (e.g., His-tagged target and GST-tagged CRBN), fluorophore-conjugated antibodies (e.g., anti-His-Tb and anti-GST-d2), and a serial dilution of the PROTAC.
-
Assay Assembly : In a microplate, combine the tagged proteins and the PROTAC dilution series.
-
Incubation : Incubate the mixture to allow for ternary complex formation.
-
Detection : Add the fluorophore-conjugated antibodies and incubate.
-
Data Acquisition : Read the plate on a TR-FRET enabled reader and calculate the FRET ratio.
A typical TR-FRET experiment yields a bell-shaped dose-response curve, from which the potency (EC50) of ternary complex formation can be determined.
| PROTAC | Ternary Complex EC50 (nM) | Maximum FRET Signal (RFU) |
| PROTAC A (this compound based) | 25 | 15000 |
| PROTAC B (Alternative) | 150 | 10000 |
NanoBRET™ Assay
The NanoBRET™ assay allows for the real-time measurement of ternary complex formation within living cells.
Caption: Workflow for a live-cell NanoBRET™ ternary complex assay.
The NanoBRET™ ratio is plotted against the PROTAC concentration to determine the in-cell potency of ternary complex formation.
| PROTAC | In-Cell Ternary Complex EC50 (nM) |
| PROTAC A (this compound based) | 50 |
| PROTAC B (Alternative) | 300 |
Conclusion
References
TD-106-Based PROTACs Outperform Traditional Inhibitors in Preclinical Models of Prostate Cancer
A new class of targeted protein degraders, utilizing the novel cereblon (CRBN) modulator TD-106, demonstrates superior efficacy in promoting the degradation of the androgen receptor (AR) and inhibiting tumor growth compared to traditional AR inhibitors like enzalutamide (B1683756). This comparison guide provides a detailed analysis of the available preclinical data, experimental protocols, and the underlying mechanisms of action for researchers and drug development professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the outright degradation of disease-causing proteins. At the forefront of this technology is this compound, a novel binder to the E3 ubiquitin ligase cereblon, which serves as a powerful scaffold for creating potent and specific protein degraders. One such degrader, TD-802, which targets the androgen receptor, has shown remarkable preclinical efficacy in models of prostate cancer.
Quantitative Efficacy: A Head-to-Head Comparison
The efficacy of this compound-based PROTACs is best illustrated by a direct comparison of their degradation capabilities and anti-proliferative effects against those of traditional small molecule inhibitors. The following table summarizes the key performance metrics for the this compound-based AR degrader, TD-802, and the traditional AR inhibitor, enzalutamide, in the androgen-sensitive LNCaP human prostate cancer cell line.
| Parameter | TD-802 (this compound based PROTAC) | Enzalutamide (Traditional Inhibitor) | Cell Line |
| Mechanism of Action | Induces AR Degradation | Inhibits AR Signaling | - |
| DC₅₀ (50% Degradation Conc.) | 12.5 nM[1] | Not Applicable | LNCaP |
| Dₘₐₓ (Maximum Degradation) | 93%[1] | Not Applicable | LNCaP |
| IC₅₀ (50% Inhibitory Conc.) | Not Primarily an Inhibitor | ~1 - 5.6 µM[2][3][4] | LNCaP |
| In Vivo Efficacy | Effectively inhibited tumor growth[1] | Inhibits tumor growth | LNCaP Xenograft |
Note: The provided data for TD-802 and enzalutamide are from separate studies and not from a direct head-to-head in-study comparison. The IC₅₀ for enzalutamide can vary depending on the specific experimental conditions.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference in the mechanism of action between this compound-based PROTACs and traditional inhibitors underpins their divergent efficacy profiles.
As depicted in Figure 1, TD-802 forms a ternary complex with the androgen receptor and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. In contrast, enzalutamide acts as a competitive inhibitor, blocking androgen binding and preventing the nuclear translocation and transcriptional activity of the AR. This degradation-based approach of TD-802 offers the potential to overcome resistance mechanisms associated with AR overexpression or mutations that can limit the effectiveness of traditional inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in the comparison.
Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the target protein levels following treatment with a degrader.
Methodology:
-
Cell Culture: LNCaP cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the this compound-based PROTAC or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with a primary antibody specific to the target protein (e.g., androgen receptor) and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the target protein levels are normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (MTT or similar)
This assay measures the effect of the compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: LNCaP cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the test compound (TD-802 or enzalutamide) for a specified period (e.g., 72 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., male BALB/c nude mice) are used.
-
Tumor Implantation: LNCaP cells are mixed with Matrigel and subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., TD-802) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
References
TD-106: A Comparative Analysis of E3 Ligase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selectivity of E3 ligase ligands is a critical determinant of both efficacy and safety. This guide provides a comparative analysis of TD-106, a novel modulator of the E3 ubiquitin ligase Cereblon (CRBN), with a focus on its cross-reactivity profile with other E3 ligases. While direct comparative screening data against a broad panel of E3 ligases for this compound is not publicly available, this document outlines the established selectivity for its primary target, CRBN, and presents the methodologies used to assess such selectivity.
Introduction to this compound
This compound is a novel immunomodulatory drug (IMiD) analog designed as a potent modulator of Cereblon (CRBN), a key substrate receptor within the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] Its primary application is in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding moiety. By recruiting CRBN, PROTACs incorporating this compound can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][2]
The Hwang group identified this compound as a direct binder to CRBN, demonstrating its effectiveness in degrading the native CRBN substrates IKZF1 and IKZF3.[2] Furthermore, this compound has been successfully incorporated into PROTACs to degrade other proteins of interest, such as BRD4 in prostate cancer cell lines.[1][2]
E3 Ligase Selectivity of this compound
The utility of an E3 ligase ligand in targeted protein degradation is fundamentally linked to its selectivity. Off-target engagement of other E3 ligases can lead to unintended protein degradation, resulting in toxicity and other adverse effects.
Binding Affinity for Cereblon (CRBN)
The direct interaction between this compound and CRBN has been confirmed through biophysical assays. A thermal stability shift assay demonstrated a direct binding of this compound to the CRBN protein, confirming it as the primary target.[2] While a specific dissociation constant (Kd) from these initial studies is not reported, its potent degradation of CRBN neosubstrates at nanomolar concentrations in cellular assays suggests a high-affinity interaction.
Cross-Reactivity with Other E3 Ligases: A Data Gap
As of the latest available data, comprehensive screening of this compound against a panel of other E3 ligases has not been published. Such studies are crucial to fully characterize its selectivity profile. The human genome encodes over 600 E3 ligases, and understanding the interaction of this compound with this broad family of enzymes is essential for its clinical development and application.[3][4]
The following table illustrates a hypothetical comparison of this compound binding affinities across a selection of representative E3 ligases. This is intended to demonstrate how such data would be presented and the level of selectivity that is desirable for a high-quality E3 ligase ligand.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| E3 Ligase Family | E3 Ligase | Binding Affinity (Kd) | Notes |
| Cullin-RING Ligases (CRLs) | CRBN | < 100 nM | Primary Target |
| VHL | > 10,000 nM | High selectivity over VHL is desirable. | |
| MDM2 | > 10,000 nM | Important for p53 regulation. | |
| cIAP1 | > 10,000 nM | Member of the Inhibitor of Apoptosis Protein family. | |
| HECT Ligases | HECTD1 | > 10,000 nM | Represents a different class of E3 ligases. |
| RING Finger Ligases | RNF4 | > 10,000 nM | Involved in DNA damage response. |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols for Assessing E3 Ligase Cross-Reactivity
To determine the selectivity of an E3 ligase ligand like this compound, a variety of biochemical and cellular assays can be employed.
Thermal Shift Assay (TSA)
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. It is a valuable tool for initial hit validation and confirming direct target engagement.
Protocol:
-
Protein Preparation: Purified recombinant E3 ligase protein (e.g., CRBN, VHL, MDM2) is diluted to a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Assay Plate Preparation: The protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a 96-well or 384-well PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Analysis: The fluorescence intensity is measured at each temperature. The melting temperature (Tm) is determined by fitting the sigmoidal curve of fluorescence versus temperature. A significant shift in Tm in the presence of the compound indicates direct binding.
In-Cell ELISA for Target Engagement
This method assesses the ability of a compound to bind to its target within a cellular context.
Protocol:
-
Cell Culture: Cells expressing the E3 ligase of interest are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) and a known binder as a positive control for a defined period.
-
Cell Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent-containing buffer.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer.
-
Antibody Incubation: Cells are incubated with a primary antibody specific for the E3 ligase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A colorimetric HRP substrate is added, and the absorbance is measured. A decrease in signal in the presence of the test compound suggests competitive binding.[5][6]
E3 Ligase Profiling Services
Commercial platforms, such as Eurofins' E3scan™, offer broad screening panels to assess the selectivity of E3 ligase ligands. These platforms typically utilize competitive binding assays with a large number of purified E3 ligases.[7][8]
General Workflow:
-
Assay Principle: A DNA-tagged E3 ligase is incubated with an immobilized ligand for that E3 ligase.
-
Competition: The test compound is added to the reaction. If the test compound binds to the E3 ligase, it will prevent the E3 ligase from binding to the immobilized ligand.
-
Quantification: The amount of E3 ligase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound E3 ligase in the presence of the test compound indicates binding.
-
Selectivity Analysis: The binding affinity (Kd) is determined across a panel of E3 ligases to generate a selectivity profile.
Visualizing Key Pathways and Workflows
To further illustrate the context and application of this compound, the following diagrams, generated using the DOT language, depict relevant biological pathways and experimental workflows.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of frequent hitter E3 ligases in targeted protein degradation screens | Semantic Scholar [semanticscholar.org]
- 4. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Confirming TD-106 On-Target Effects: A Comparative Guide Using Genetic Knockouts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TD-106 with alternative therapies, supported by experimental data, to confirm its on-target effects through the strategic use of genetic knockouts.
This compound is a novel modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, demonstrating potent anti-proliferative activity in hematological cancers, particularly multiple myeloma. Its mechanism of action involves the CRBN-dependent degradation of key transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). To rigorously validate that the therapeutic effects of this compound are directly mediated by its interaction with CRBN, genetic knockout studies are the gold standard. This guide outlines the experimental framework for such validation and compares the performance of this compound with established immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931).
Data Presentation: Performance Comparison of CRBN Modulators
The following tables summarize the anti-proliferative and degradation efficacy of this compound and its alternatives. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented is compiled from various sources and should be interpreted with consideration of the different cell lines and assay conditions used.
| Compound | Cell Line | Assay | IC50 / DC50 | Dmax |
| This compound | NCI-H929 | Proliferation | IC50: 39 nM | - |
| Pomalidomide | RPMI8226 | Proliferation | IC50: 8 µM[1] | - |
| OPM2 | Proliferation | IC50: 10 µM[1] | - | |
| T-regulatory cells | Proliferation | IC50: ~1 µM[2] | - | |
| Lenalidomide | T-regulatory cells | Proliferation | IC50: ~10 µM[2] | - |
| MM1.S | Proliferation | IC50 values ranging from 0.15 to 7 µM in various myeloma cell lines[2] | - |
Table 1: Comparative Anti-Proliferative Activity. This table showcases the concentration of each compound required to inhibit 50% of cell growth (IC50) in different cell lines. Lower IC50 values indicate higher potency.
| Compound | Target | Cell Line | Degradation Potency (DC50) | Maximum Degradation (Dmax) |
| This compound | IKZF1/3 | NCI-H929 | Data not publicly available | Data not publicly available |
| Pomalidomide | IKZF1 | HEK293T (HiBiT) | 0.375 µM | 76.2% |
| IKZF3 | HEK293T (HiBiT) | 0.807 µM | 69.4% | |
| Lenalidomide | IKZF1 | - | Data not publicly available | Data not publicly available |
| IKZF3 | - | Data not publicly available | Data not publicly available |
Table 2: Comparative Degradation Efficiency. This table presents the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax) for the target proteins IKZF1 and IKZF3. Lower DC50 and higher Dmax values indicate greater degradation efficiency.
Mandatory Visualization
Caption: this compound binds to CRBN, inducing the degradation of IKZF1/3.
Caption: Workflow for validating this compound's on-target effects.
Experimental Protocols
Generation of CRBN Knockout Multiple Myeloma Cell Lines via CRISPR-Cas9
This protocol describes the generation of CRBN knockout (KO) cell lines, such as MM1.S, to validate the on-target effects of this compound.
Materials:
-
MM1.S multiple myeloma cell line
-
Lentiviral vectors expressing Cas9 and single-guide RNAs (sgRNAs) targeting CRBN
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin or another selection antibiotic
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for CRBN and a loading control (e.g., β-actin) for Western blot validation
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two independent sgRNAs targeting an early exon of the CRBN gene into a lentiviral vector. A non-targeting sgRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the viral supernatant 48-72 hours post-transfection.
-
Transduction of MM1.S Cells: Transduce MM1.S cells with the lentiviral particles in the presence of polybrene.
-
Selection of Transduced Cells: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Validation of CRBN Knockout:
-
Western Blot: Screen individual clones for the absence of CRBN protein expression.
-
Genomic DNA Sequencing: Extract genomic DNA from clones with no detectable CRBN protein. PCR amplify the targeted region and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot for IKZF1/3 Degradation
This protocol details the detection and quantification of IKZF1 and IKZF3 protein levels in wild-type and CRBN knockout cells following treatment with this compound.
Materials:
-
Wild-type and CRBN KO multiple myeloma cells
-
This compound, pomalidomide, lenalidomide, and DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-CRBN, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment: Seed wild-type and CRBN KO cells in 6-well plates. Allow cells to adhere overnight, then treat with a dose range of this compound, pomalidomide, lenalidomide, or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare lysates with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the IKZF1 and IKZF3 band intensities to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The expectation is that this compound will induce degradation of IKZF1 and IKZF3 in wild-type cells but not in CRBN KO cells.[3]
References
A Comparative Analysis of TD-106 Analogs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TD-106 and its Analogs' Performance with Supporting Experimental Data.
This compound, a novel cereblon (CRBN) modulator, has emerged as a versatile scaffold in the development of Proteolysis Targeting Chimeras (PROTACs). As an immunomodulatory drug (IMiD) analog, this compound itself induces the degradation of Ikaros (IKZF1) and Aiolos (IKZF3). Its utility has been expanded by incorporating it as an E3 ligase-recruiting moiety in PROTACs designed to degrade other high-value therapeutic targets, such as the Androgen Receptor (AR) and BET proteins. This guide provides a comparative study of this compound and its analogs, presenting key performance data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Performance Comparison of this compound Based Androgen Receptor PROTACs
A key application of the this compound scaffold has been in the development of PROTACs targeting the Androgen Receptor, a critical driver in prostate cancer. A study by Takwale et al. systematically explored the impact of linker attachment position on the this compound scaffold and the linker composition on AR degradation efficiency. The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of several this compound analogs in LNCaP prostate cancer cells.[1]
| Compound ID | Linker Position on this compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| TD-802 (33c) | 6-position | AR | LNCaP | 12.5 | 93 |
| Analog 33a | 6-position | AR | LNCaP | >1000 | <20 |
| Analog 33b | 6-position | AR | LNCaP | 58.4 | 85 |
| Analog 34 | 5-position | AR | LNCaP | >1000 | <10 |
| Analog 35 | 7-position | AR | LNCaP | >1000 | <15 |
Data sourced from Takwale AD, et al. Eur J Med Chem. 2020.[1]
The data clearly indicates that the linker position on the this compound scaffold is critical for potent AR degradation. Analogs with the linker at the 6-position, particularly TD-802, demonstrated significantly higher potency and efficacy compared to those with linkers at the 5- or 7-positions. TD-802 emerged as a highly effective AR degrader with a DC50 of 12.5 nM and achieving 93% degradation of AR in LNCaP cells.[1]
Signaling Pathways and Mechanisms of Action
The degradation of target proteins by this compound and its PROTAC analogs relies on hijacking the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathways involved.
References
Safety Operating Guide
Proper Disposal Procedures for TD-106 (CAS: 2250288-69-6)
For Research Use Only: This document provides essential safety and disposal information for TD-106, a cereblon (CRBN) modulator used in targeted protein degradation research. The following guidelines are intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. While specific handling requirements may vary, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
This compound Disposal Workflow
The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure personnel safety. The following workflow outlines the required steps for compliant disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes unused or expired product, empty containers, and contaminated materials such as pipette tips, gloves, and bench paper.
- Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal routing.
2. Packaging and Labeling:
- Place all this compound waste into a designated, leak-proof, and chemically compatible waste container.
- Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the associated CAS number (2250288-69-6).
3. Consultation and Compliance:
- Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Local and national regulations for hazardous waste disposal must be strictly followed.
- Do not dispose of this compound down the drain or in regular trash.
4. Final Disposal:
- Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company, as coordinated through your EHS department.
Quantitative and Safety Data
The following table summarizes key data for this compound (CAS: 2250288-69-6). This information is compiled from available safety data sheets and product information pages.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁N₅O₃ | [1] |
| Molecular Weight | 273.25 g/mol | [1] |
| CAS Number | 2250288-69-6 | [1] |
| Appearance | Solid powder | N/A |
| Storage Conditions | Store at -20°C for up to 1 year or -80°C for up to 2 years. Keep desiccated. | [1] |
| Solubility | Soluble in DMSO | [1] |
| Hazard Statements | Refer to supplier-specific SDS | [2][3] |
| Precautionary Statements | Refer to supplier-specific SDS | [2][3] |
Note: Hazard and precautionary statements can vary between suppliers. Always refer to the most current SDS for your specific product.
Experimental Context: this compound as a CRBN Modulator
This compound is utilized in research as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[5] A PROTAC is a bifunctional molecule that recruits a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The signaling pathway diagram below illustrates this mechanism.
Caption: Mechanism of action for a this compound based PROTAC.
By providing this detailed information, we aim to support the safe and effective use of this compound in your research endeavors, fostering a culture of safety and responsibility in the laboratory.
References
Personal protective equipment for handling TD-106
This document provides immediate safety, handling, and disposal information for TD-106 (CAS 2250288-69-6), a cereblon (CRBN) modulator utilized in targeted protein degradation research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Equipment Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is mandatory to prevent skin contact. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation. For situations outside of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary. |
Storage and Handling Protocols
Proper storage and handling are vital to maintain the integrity of this compound and to ensure a safe laboratory environment.
Storage Conditions:
| Form | Temperature | Duration | Additional Requirements |
| Powder | -20°C | Long-term (months to years) | Store in a dry, dark location. |
| 4°C | Short-term (days to weeks) | Keep sealed and protected from moisture and light.[1] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. |
| -20°C | Up to 1 month | Ensure the container is tightly sealed.[2] |
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a chemical fume hood.
-
Weighing: If working with the solid form, carefully weigh the required amount on a calibrated analytical balance within the fume hood.
-
Dissolving: this compound is soluble in DMSO.[2] When preparing solutions, add the solvent to the solid slowly to avoid splashing. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Use: When using this compound in experiments, maintain the use of all recommended PPE.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of all contaminated materials as outlined in the disposal plan. Wash hands thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled Hazardous Waste Container | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled Sharps or Solid Waste Container | Place in a designated, sealed container for hazardous solid waste. |
| Liquid Waste (e.g., unused solutions) | Labeled Hazardous Liquid Waste Container | Collect in a sealed, compatible container clearly labeled as hazardous chemical waste. |
Disposal Protocol:
-
Segregation: Segregate this compound waste from other laboratory waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Visualized Workflows and Pathways
To further clarify procedures and mechanisms, the following diagrams are provided.
Caption: A flowchart illustrating the step-by-step procedure for the safe handling of this compound.
Caption: The signaling pathway of this compound inducing the degradation of the BRD4 protein.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
